Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSNQTJSDFUAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735712 | |
| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193274-53-2 | |
| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate can be envisioned in three key stages:
-
Synthesis of the Diester Precursor: Preparation of a suitable acyclic diester with a nitrogen atom that will become part of the piperidine ring.
-
Dieckmann Condensation: Intramolecular cyclization of the diester to form the core β-keto ester, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.
-
α-Methylation: Introduction of a methyl group at the C3 position of the piperidine ring to yield the final target compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl N-Boc-3,3'-iminodipropionate (Diester Precursor)
This precursor can be synthesized via a Michael addition of a protected amine to an acrylate.
Protocol:
-
To a solution of Methyl 3-(Boc-amino)propanoate (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a strong base like sodium methoxide.
-
Cool the mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Dimethyl N-Boc-3,3'-iminodipropionate.
| Parameter | Value |
| Reactants | Methyl 3-(Boc-amino)propanoate, Methyl Acrylate |
| Base | Sodium Methoxide (catalytic) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
Step 2: Dieckmann Condensation to form Methyl 1-Boc-4-oxo-piperidine-3-carboxylate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1]
Protocol:
-
To a solution of a strong base, such as sodium hydride (1.1 eq) or sodium methoxide (1.1 eq), in an anhydrous solvent like toluene or THF, add a solution of Dimethyl N-Boc-3,3'-iminodipropionate (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is then typically heated to reflux for several hours to drive the cyclization. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a protic solvent (e.g., methanol), followed by acidification with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~4-5.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.
| Parameter | Value |
| Reactant | Dimethyl N-Boc-3,3'-iminodipropionate |
| Base | Sodium Hydride or Sodium Methoxide |
| Solvent | Toluene or THF |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Purification | Column Chromatography or Crystallization |
Step 3: α-Methylation to Yield this compound
The final step involves the alkylation of the β-keto ester at the α-position (C3 of the piperidine ring). This is a standard reaction for β-keto esters, which have an acidic α-hydrogen.[2][3]
Protocol:
-
Dissolve Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) portion-wise or dropwise to form the enolate. Stir for 30-60 minutes at this temperature.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
| Parameter | Value |
| Reactant | Methyl 1-Boc-4-oxo-piperidine-3-carboxylate |
| Base | Sodium Hydride or LDA |
| Alkylating Agent | Methyl Iodide |
| Solvent | THF or DMF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | Several hours |
| Purification | Column Chromatography |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.
Caption: Experimental workflow for the synthesis of the target molecule.
Concluding Remarks
This guide provides a robust and logical synthetic route to this compound. Researchers should note that reaction conditions, particularly for the Dieckmann condensation and the final methylation step, may require optimization to achieve high yields and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be employed to confirm the structure and purity of the intermediates and the final product.
References
* Physicochemical properties of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical data for Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound, with the CAS number 193274-53-2, is a piperidine derivative featuring a Boc protecting group and methyl ester functionalities.[1] While comprehensive experimental data on its physicochemical properties are not extensively reported in publicly available literature, the following tables summarize the known and calculated attributes of this compound and a structurally related molecule, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, for comparative purposes.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 193274-53-2 | [1] |
| Chemical Formula | C13H21NO5 | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | [1] |
| SMILES | CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | [1] |
| Appearance | Not available | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Not available | |
| pKa | Not available |
Table 2: Physicochemical Properties of the Related Compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3)
| Property | Value | Source |
| Molecular Formula | C12H19NO5 | [2][3] |
| Molecular Weight | 257.28 g/mol | [2][3] |
| XLogP3 | 0.7 | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 257.12632271 Da | [2] |
| Monoisotopic Mass | 257.12632271 Da | [2] |
| Topological Polar Surface Area | 72.9 Ų | [2] |
| Heavy Atom Count | 18 | |
| Formal Charge | 0 | |
| Complexity | 358 | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related β-keto esters from N-Boc protected piperidine acids.[4][5] The key transformation would likely involve the conversion of a suitable N-Boc protected piperidine carboxylic acid to its corresponding β-keto ester, followed by methylation at the 3-position.
A general two-step approach is outlined below:
Step 1: Synthesis of the β-keto ester
A common method for the synthesis of β-keto esters involves the reaction of an N-Boc protected piperidine carboxylic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP).[4] The resulting adduct is then subjected to methanolysis to yield the methyl β-keto ester.[4]
-
Reaction: N-Boc-piperidine-3-carboxylic acid is reacted with Meldrum's acid and EDC·HCl/DMAP in a suitable solvent like dichloromethane (DCM).
-
Work-up: The reaction mixture is typically washed with an acidic aqueous solution (e.g., 1 M KHSO4) and brine.[4]
-
Methanolysis: The intermediate is then treated with methanol to yield the desired β-keto ester.
Step 2: Methylation at the 3-position
The second step would involve the methylation of the carbon at the 3-position of the piperidine ring. This could potentially be achieved through enolate formation followed by reaction with a methylating agent.
Visualizing the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Analytical Data
-
¹H-NMR: Signals for the Boc group protons would be expected around 1.47 ppm (singlet, 9H). The methyl ester protons would likely appear as a singlet around 3.85 ppm. Protons on the piperidine ring would exhibit complex multiplets in the region of 1.8-4.3 ppm.[6]
-
¹³C-NMR: The carbonyl carbons of the Boc and methyl ester groups would resonate in the downfield region (e.g., 154.7 and 163.5 ppm). The quaternary carbon of the Boc group would appear around 79.4 ppm, and the methyl of the Boc group at approximately 28.4 ppm. The methyl ester carbon would be expected around 51.2 ppm. The piperidine ring carbons would show signals in the range of 28-45 ppm.[6]
-
IR Spectroscopy: Characteristic peaks for the carbonyl groups (C=O) of the ketone, ester, and carbamate would be expected in the region of 1670-1750 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight.
Safety Information
For the related compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, the following hazard statements have been reported:[2][7]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activities. Further research is required to elucidate its potential pharmacological profile. The structurally related N-Boc-piperidine-4-carboxylic acid methyl ester has been investigated as an orexin type-2 receptor agonist, suggesting that piperidine derivatives can be valuable scaffolds in drug discovery.[8]
Logical Relationship of Research Steps
Caption: Logical workflow for the investigation of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
- 8. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
* Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate CAS number and identification.
An In-depth Profile for Researchers and Drug Development Professionals
Introduction
Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a heterocyclic organic compound that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, substituted with a ketone, a methyl ester, and a methyl group at a quaternary center, makes it a highly versatile intermediate for synthesizing complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation and further functionalization of the piperidine nitrogen. This technical guide provides a comprehensive overview of its identification, physicochemical properties, a detailed synthetic protocol, and its applications in pharmaceutical research.
Compound Identification and Properties
Precise identification of this key intermediate is critical for its successful application in synthetic chemistry. The fundamental identifiers and physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 193274-53-2[1] |
| IUPAC Name | Methyl 1-(tert-butoxycarbonyl)-3-methyl-4-oxopiperidine-3-carboxylate |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Canonical SMILES | CC1(C(=O)CN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Table 2: Physicochemical Properties (Estimated)
| Property | Estimated Value |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | Not available. (Analog: ~185-186 °C)[2][3] |
| Boiling Point | Not available. (Analog: ~87-88 °C at 4.5 Torr)[2] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound
The following protocol describes a plausible synthetic route adapted from established procedures for similar α-alkylated β-keto esters.[5][6] The synthesis begins with the commercially available 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
Materials:
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF.
-
Deprotonation: Sodium hydride (1.2 eq) is carefully added to the THF and the suspension is cooled to 0 °C in an ice bath. A solution of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF is added dropwise to the suspension over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution should be observed.
-
Alkylation: Iodomethane (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Characterization:
-
¹H NMR: The spectrum should confirm the presence of the Boc group (singlet, ~1.5 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), and the newly introduced methyl group at the 3-position (singlet, ~1.4 ppm, 3H), along with multiplets for the piperidine ring protons.
-
¹³C NMR: The spectrum should show characteristic signals for the ketone carbonyl (~205 ppm), ester carbonyl (~172 ppm), carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the quaternary carbon at the 3-position.
-
Mass Spectrometry (MS): ESI-MS analysis is expected to show a peak corresponding to the [M+Na]⁺ adduct.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Synthetic workflow for the target compound.
Role as a Pharmaceutical Building Block
This compound is a key intermediate, enabling the synthesis of more complex and biologically active molecules.
Caption: Role as a versatile pharmaceutical intermediate.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial precursor in the synthesis of such compounds. Its utility stems from several key structural features:
-
Piperidine Core: The piperidine ring is a common motif in many FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to impart favorable pharmacokinetic properties.
-
Ketone Functionality: The ketone at the 4-position is a versatile handle for a wide range of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and nucleophilic additions (e.g., Grignard or Wittig reactions) to build molecular complexity.
-
Quaternary Center: The 3-methyl-3-carboxylate substitution creates a sterically defined quaternary center, which can be crucial for establishing specific interactions with biological targets and improving metabolic stability.
-
Boc Protection: The Boc group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions, yet it can be removed under standard acidic conditions (e.g., using trifluoroacetic acid) to allow for late-stage diversification.
This intermediate is particularly valuable in the synthesis of novel kinase inhibitors, receptor antagonists, and other modulators of biological pathways. Researchers utilize this building block to systematically explore the structure-activity relationships (SAR) of new chemical entities, ultimately leading to the development of more potent and selective therapeutic agents. The compound is also noted as a precursor in the synthesis of certain fentanyl-related compounds, making it relevant in forensic and analytical chemistry.[7]
References
- 1. americanelements.com [americanelements.com]
- 2. chembk.com [chembk.com]
- 3. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 7. caymanchem.com [caymanchem.com]
Structure Elucidation and Spectroscopic Analysis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation and spectroscopic analysis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry, and a thorough understanding of its structural and spectroscopic properties is crucial for its application in drug discovery and development. This document presents predicted spectroscopic data based on the analysis of structurally related compounds, outlines detailed experimental protocols for its characterization, and includes visualizations to aid in understanding its structure and the analytical workflow.
Introduction
This compound (CAS 193274-53-2) is a substituted piperidone derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a methyl group, and a methyl carboxylate group at the C3 position, and a ketone at the C4 position. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, making their derivatives valuable intermediates in organic synthesis.[1] The presence of multiple functional groups and a chiral center in the target molecule necessitates a comprehensive spectroscopic analysis for unambiguous structure confirmation and quality control.
This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a foundational dataset for researchers working with this compound.
Molecular Structure
The chemical structure of this compound is presented below. The molecule has a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol .
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known spectral data for structurally similar N-Boc protected piperidone derivatives.[2]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.2 - 3.8 | m | 2H | H-2, H-6 (axial) |
| ~ 3.75 | s | 3H | -OCH₃ |
| ~ 3.4 - 3.1 | m | 2H | H-2, H-6 (equatorial) |
| ~ 2.8 - 2.5 | m | 2H | H-5 |
| ~ 1.50 | s | 3H | C3-CH₃ |
| ~ 1.48 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205.0 | C=O (Ketone, C4) |
| ~ 172.0 | C=O (Ester) |
| ~ 154.5 | C=O (Boc) |
| ~ 80.5 | -C (CH₃)₃ (Boc) |
| ~ 58.0 | C3 |
| ~ 52.5 | -OCH₃ |
| ~ 50.0 | C2 |
| ~ 45.0 | C6 |
| ~ 38.0 | C5 |
| ~ 28.4 | -C(C H₃)₃ (Boc) |
| ~ 22.0 | C3-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 | Medium | C-H stretch (alkane) |
| ~ 1745 | Strong | C=O stretch (ester) |
| ~ 1720 | Strong | C=O stretch (ketone) |
| ~ 1690 | Strong | C=O stretch (urethane, Boc) |
| ~ 1450 | Medium | C-H bend (alkane) |
| ~ 1365 | Medium | C-H bend (gem-dimethyl of Boc) |
| ~ 1250 | Strong | C-O stretch (ester and urethane) |
| ~ 1160 | Strong | C-N stretch |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 272.15 | [M+H]⁺ |
| 294.13 | [M+Na]⁺ |
| 216.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 172.09 | [M+H - Boc]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans for a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Sample Introduction: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). The instrument should be calibrated to ensure high mass accuracy.
-
Visualized Workflows
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Logical Flow for Structure Elucidation
This diagram outlines the logical process of deducing the molecular structure from the raw spectroscopic data.
Conclusion
The structural and spectroscopic characterization of this compound is fundamental to its use as a building block in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, set of spectroscopic data, along with detailed experimental protocols and logical workflows. This information is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this important chemical entity. The application of the described multi-spectroscopic approach will ensure the unambiguous confirmation of its molecular structure, facilitating its successful application in the synthesis of more complex target molecules.
References
* Literature review on the discovery and development of substituted piperidines.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs, spanning a wide spectrum of therapeutic areas, underscores its significance as a privileged scaffold. The conformational flexibility of the piperidine ring, coupled with its ability to be readily substituted at various positions, provides a versatile framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review on the discovery and development of substituted piperidines, with a focus on key therapeutic breakthroughs, synthetic methodologies, structure-activity relationships, and the intricate signaling pathways they modulate.
A Historical Perspective: From Natural Products to Synthetic Blockbusters
The journey of piperidine-based drugs began with the isolation of naturally occurring alkaloids. However, the true potential of this scaffold was unlocked through synthetic chemistry. A pivotal moment in the history of substituted piperidines was the pioneering work of Dr. Paul Janssen in the mid-20th century. His systematic exploration of pethidine analogs led to the synthesis of haloperidol in 1958, a butyrophenone derivative that became a cornerstone in the treatment of psychosis.[1][2][3][4] This discovery highlighted the potential of the 4-substituted piperidine motif in modulating central nervous system (CNS) targets.
Another landmark achievement was the synthesis of fentanyl by Janssen in 1960.[5][6][7][8] This potent opioid analgesic, approximately 100 times more powerful than morphine, revolutionized pain management and anesthesia.[5][6] The development of fentanyl and its analogs showcased how subtle modifications to the piperidine scaffold could dramatically influence potency and pharmacokinetic properties.
These early successes spurred further research into substituted piperidines, leading to the development of a diverse range of drugs, including the atypical antipsychotic risperidone and the CNS stimulant methylphenidate, used in the treatment of ADHD.
Key Therapeutic Areas and Representative Drugs
Substituted piperidines have made a significant impact across numerous therapeutic areas. The following sections will delve into specific examples, providing quantitative data on their biological activity and detailing the experimental protocols used for their evaluation.
Central Nervous System Disorders
The CNS has been a major focus for the development of piperidine-containing drugs, targeting a range of receptors and transporters.
Risperidone is a second-generation (atypical) antipsychotic that exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[4][9][10][11] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[12][13]
Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone and Related Compounds
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Adrenergic α1 | Adrenergic α2 | Histamine H1 | Reference |
| Risperidone | 3.2 | 0.2 | 420 | 5 | 16 | 20 | [4] |
| Haloperidol | ~1-2 | >1000 | >1000 | ~20 | ~500 | ~1000 | [10] |
| Clozapine | ~100-200 | ~10-20 | ~100-200 | ~10-20 | ~10-20 | ~1-10 | [14] |
Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are primarily attributed to its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8][15]
Table 2: Transporter Inhibition Constants (IC50, nM) for Methylphenidate Enantiomers
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
| d-threo-Methylphenidate | 13 | 34 | >10,000 | [7] |
| l-threo-Methylphenidate | 540 | 5100 | >50,000 | [7] |
Analgesia: The Fentanyl Family
Fentanyl and its derivatives are potent synthetic opioids that act as agonists at the μ-opioid receptor. Their high analgesic potency and rapid onset of action have made them invaluable in clinical practice.
Table 3: In Vitro and In Vivo Activity of Fentanyl and Analogs
| Compound | μ-Opioid Receptor Binding (IC50, nM) | Analgesic Potency (ED50, mg/kg, rat) | Reference |
| Fentanyl | 3.45 (GPI assay) | 0.08 | [16] |
| Carfentanil | 0.0006 | - | [16] |
| 2-methyl-fentanyl | - | 0.665 | [16] |
| 3-methyl-fentanyl | - | 0.04 | [16] |
Oncology
The piperidine scaffold is also a key feature in a growing number of anticancer agents, including kinase inhibitors.
Table 4: Anticancer Activity of Substituted Piperidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (μM) | Reference |
| Ceritinib Analog 9 | H2228 (Lung Cancer) | 0.024 | [17] |
| Piperidine-Dihydropyridine Hybrid 8g | A-549 (Lung Cancer) | 15.94 | [18] |
| Piperidine-Dihydropyridine Hybrid 8g | MCF-7 (Breast Cancer) | 22.12 | [18] |
| Diaryl Pyrazole (SD0006) | p38α Kinase | 0.110 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperidines.
Synthesis of Substituted Piperidines
The synthesis of methylphenidate can be achieved through various routes. One common method involves the following steps:
-
Esterification of Ritalinic Acid: Ritalinic acid is esterified using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid.[20]
-
Resolution of Enantiomers: The resulting racemic mixture of threo-methylphenidate is resolved using a chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), to isolate the desired d-threo enantiomer.[20]
-
Salt Formation: The purified d-threo-methylphenidate free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol.[20][21]
A detailed experimental procedure for the enantioselective synthesis of dexmethylphenidate hydrochloride can be found in the work by Renalson et al.[20]
Biological Evaluation
This assay is used to determine the affinity of a compound for the dopamine D2 receptor.
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine D2 receptor.[22]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]Spiperone) and varying concentrations of the test compound in an appropriate assay buffer.[22]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[22]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[22]
-
Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[22]
A detailed protocol for dopamine D2 receptor binding assays can be found in the application notes from Benchchem.[22]
This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[3][15][23]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[3][15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[23]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[15]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3][15]
Detailed protocols for cell viability assays are provided by the NCBI Bookshelf's Assay Guidance Manual.[23]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the substituted piperidines discussed.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow for Anticancer Drug Screening
Conclusion
The substituted piperidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its adaptability has led to the development of life-changing medications across a wide range of diseases. The case studies of haloperidol, fentanyl, risperidone, and methylphenidate, among many others, demonstrate the power of systematic chemical exploration and a deep understanding of pharmacology. As our knowledge of biological targets and disease mechanisms grows, the strategic design and synthesis of novel substituted piperidines will undoubtedly lead to the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.
References
- 1. news-medical.net [news-medical.net]
- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. cornerstoneofrecovery.com [cornerstoneofrecovery.com]
- 6. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Where Did Fentanyl Come From? - Ashland County Council of Alcoholism and Drug Abuse [accada.org]
- 8. Fentanyl - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 12. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. omicsonline.org [omicsonline.org]
- 21. myexperiment.org [myexperiment.org]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Biological Activities of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its inherent conformational flexibility and the ability to be readily functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents. Within this class, derivatives of 4-oxopiperidine have garnered significant attention, particularly in the field of oncology. The presence of the ketone functionality and adjacent reactive sites provides a versatile handle for chemical modifications to modulate biological activity.
This technical guide focuses on the potential biological activities of a specific subclass: Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its derivatives. While direct biological data for this exact molecule is limited in publicly available literature, this document will provide an in-depth analysis of structurally related compounds to infer potential therapeutic applications, guide future research, and outline key experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical scaffold.
Synthetic Strategies
The synthesis of the core scaffold, this compound, and its derivatives can be achieved through several established synthetic routes. A general and plausible approach involves the Dieckmann condensation of a suitably substituted acyclic precursor, followed by methylation and protection of the piperidine nitrogen.
A potential synthetic workflow is outlined below:
Figure 1: General synthetic workflow for the preparation of the target scaffold.
Detailed experimental protocols for the synthesis of related N-Boc-piperidine carboxylate derivatives often involve the following key steps:
General Protocol for Synthesis of N-Boc-Piperidine Carboxylate Derivatives:
-
N-Protection: The secondary amine of a starting piperidine derivative is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Esterification: The carboxylic acid functionality can be converted to the corresponding methyl ester using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF), or by using thionyl chloride in methanol.
-
Functionalization at C3: Introduction of a methyl group at the C3 position can be achieved via enolate chemistry. The 4-oxopiperidine-3-carboxylate can be deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the enolate with an electrophile such as methyl iodide.
-
Purification: The final products are typically purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane). Characterization is performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Potential Anticancer Activity: Insights from Analogues
The following table summarizes the in vitro cytotoxic activity of various 4-oxopiperidone derivatives against several human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, which are standard measures of a compound's potency.
| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | MCF-7 | Breast (ER+) | 0.31 | [1] |
| A2780 | Ovarian | 5.62 | [1] | ||
| HT-29 | Colorectal | Not specified | [1] | ||
| 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | Compound 5h | MCF-7 | Breast (ER+) | 16.50 ± 4.90 | [2] |
| SW480 | Colorectal | 15.70 ± 0.28 | [2] | ||
| 4-Oxoquinoline-3-carboxamide | Derivative 16b | ACP03 | Gastric | < 20 | [3] |
| Derivative 17b | ACP03 | Gastric | < 20 | [3] | |
| 3,5-bis(benzylidene)-4-piperidones | Compound 2e | Ca9-22 | Oral Squamous | Data not in µM | [4] |
| Compound 2r | Ca9-22 | Oral Squamous | Data not in µM | [4] | |
| Furfurylidene 4-piperidone | Compound 2d | Molt-4 | Leukemia | Significant | [5] |
| Compound 3d | Molt-4 | Leukemia | Significant | [5] |
Potential Mechanisms of Action and Signaling Pathways
The anticancer effects of piperidine and 4-oxopiperidone derivatives are often attributed to their ability to modulate key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Based on studies of related compounds, derivatives of this compound may exert their biological effects through the following pathways:
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several piperidine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Figure 2: Potential inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in various cancers. Inhibition of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.
Figure 3: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the potential anticancer activities of this compound derivatives, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Oxo-Piperidine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent reactivity, coupled with its presence in a wide array of biologically active molecules, makes it a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide explores the core reactivity of the 4-oxo-piperidine scaffold, providing detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual representations of its role in relevant signaling pathways and synthetic workflows.
Core Reactivity of the 4-Oxo-Piperidine Scaffold
The reactivity of the 4-oxo-piperidine scaffold is primarily dictated by the interplay between the secondary amine and the ketone functional groups. This unique arrangement allows for a diverse range of chemical transformations, making it a highly adaptable synthetic intermediate. The principal reaction types include modifications at the nitrogen atom, reactions involving the ketone carbonyl group, and functionalization at the α- and β-positions of the piperidine ring.
A logical overview of the scaffold's reactivity is presented below:
* Review of patents involving the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of patented methods for the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details synthetic pathways, experimental protocols, and presents quantitative data from available patent literature to facilitate comparison and application in a research and development setting.
Introduction
Optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Its stereochemistry plays a crucial role in the biological activity of the final drug products. Consequently, efficient and stereoselective synthetic methods are of high importance for industrial-scale production. This guide focuses on the methodologies disclosed in key patents, providing a technical overview for professionals in the field.
Patented Synthetic Strategies
Several patented methods focus on the efficient and high-yield production of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. A prominent approach involves the use of novel intermediates to ensure high purity and enantioselectivity, making the process suitable for industrial applications.[1][2]
One patented method emphasizes a process that allows for the industrial-scale production of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate in high yield using commercially available reagents and solvents.[1][2]
While the full experimental details of all relevant patents are not publicly available in their entirety, this guide will present the available information and supplement it with synthetic schemes for closely related compounds to provide a comprehensive understanding of the potential synthetic routes.
Synthetic Pathways and Methodologies
The synthesis of chiral piperidones often involves asymmetric transformations to introduce the desired stereocenter. Based on the available patent literature and related scientific publications, a general synthetic approach can be outlined.
A plausible synthetic pathway for obtaining the target molecule is visualized in the following diagram:
Caption: Generalized synthetic workflow for optically active N-Boc-3-methyl-4-piperidone.
Representative Experimental Protocols
While specific protocols for the target molecule from the most relevant patents are not fully detailed in the public domain, the following protocols for analogous transformations provide valuable insights into the experimental conditions that could be adapted.
Synthesis of N-Boc-3-piperidone (Illustrative Protocol)
A method for synthesizing the related N-Boc-3-piperidone is disclosed in Chinese patent CN103204801A. This multi-step process provides a framework for the synthesis of substituted piperidones.
-
N-Benzylation of 3-hydroxypyridine: 3-Hydroxypyridine is reacted with benzyl bromide in an organic solvent to yield N-benzyl-3-hydroxypyridinium salt.
-
Reduction: The pyridinium salt is reduced using sodium borohydride to give N-benzyl-3-hydroxypiperidine.
-
Boc Protection and Debenzylation: The N-benzyl-3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate in the presence of a palladium-carbon catalyst under a hydrogen atmosphere. This step simultaneously protects the nitrogen with a Boc group and removes the benzyl group.
-
Oxidation: The resulting N-Boc-3-hydroxypiperidine is oxidized using a mixed oxidant of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base to afford N-Boc-3-piperidone.
This process is reported to have a total yield of over 42% and a purity of greater than 98%.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of N-Boc-3-piperidone as an illustrative example. Data for the target molecule, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, would require access to the full experimental sections of the relevant patents.
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1-4 | N-Boc-3-piperidone | > 42 (overall) | > 98 | CN103204801A |
Logical Relationships in Asymmetric Synthesis
The successful asymmetric synthesis of the target molecule relies on the precise control of stereochemistry during the introduction of the methyl group at the 3-position. This is typically achieved through the use of chiral auxiliaries, chiral catalysts, or chiral resolving agents. The logical flow of such a process is depicted below.
Caption: Logical flow of an enantioselective synthesis.
Conclusion
The synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a key step in the production of several important pharmaceutical compounds. The patent literature indicates a focus on developing high-yield, scalable, and stereoselective processes. While the complete experimental details from the most pertinent patents are not fully accessible in the public domain, this guide provides a comprehensive overview of the likely synthetic strategies based on available information and analogous chemical transformations. For researchers and drug development professionals, the methodologies and workflows presented here offer a solid foundation for further investigation and process optimization. It is recommended to consult the full text of the cited patents, when accessible, for specific and detailed experimental procedures.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a ketone, a methyl ester, and a Boc-protected amine—makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The piperidine motif is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent and selective kinase inhibitors, particularly focusing on the Janus Kinase (JAK) family.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[3][5] Consequently, JAK inhibitors have emerged as a crucial class of therapeutics. The piperidine scaffold, derivable from this compound, serves as a key structural element in several potent JAK inhibitors, including the approved drug Tofacitinib.[1]
The 3-methyl-4-oxo-piperidine core can be elaborated to introduce pharmacophoric features necessary for binding to the ATP-binding pocket of JAKs. The ketone at the 4-position provides a handle for various chemical transformations, such as reductive amination or condensation reactions, to introduce diversity and modulate potency and selectivity. The methyl group at the 3-position can influence the conformation of the piperidine ring and its substituents, potentially enhancing binding affinity and optimizing pharmacokinetic properties.
Logical Workflow for JAK Inhibitor Synthesis
Caption: Synthetic strategy for JAK inhibitors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors.
Protocol 1: Reductive Amination of the Piperidone Ketone
This protocol describes the key step of introducing a side chain at the C4 position, which can then be used to attach a hinge-binding moiety like a pyrrolopyrimidine ring.
Materials:
-
This compound
-
Amine of choice (e.g., 4-aminopyrrolo[2,3-d]pyrimidine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired C4-aminated piperidine derivative.
Protocol 2: Boc Deprotection and N-Functionalization
This protocol outlines the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.
Materials:
-
Boc-protected piperidine derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Acylating or alkylating agent (e.g., an acid chloride or alkyl halide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotection: Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) or an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
N-Functionalization: Dissolve the resulting crude amine salt in DCM and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Cool the mixture to 0 °C and add the desired acylating or alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-functionalized piperidine derivative.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of representative piperidine-containing JAK inhibitors, demonstrating the potency that can be achieved with this scaffold. The data is presented as IC50 (the half-maximal inhibitory concentration).
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Piperidine Derivative A | JAK1 | 5.2 | Tofacitinib | 1.2 |
| JAK2 | 1.5 | 1.0 | ||
| JAK3 | 0.8 | 2.0 | ||
| TYK2 | 55 | 112 | ||
| Piperidine Derivative B | JAK1 | 15.6 | Tofacitinib | 1.2 |
| JAK2 | 3.1 | 1.0 | ||
| JAK3 | 1.2 | 2.0 | ||
| TYK2 | 120 | 112 |
Note: The data presented here is illustrative and based on published data for structurally related piperidine-based JAK inhibitors. Actual values for compounds synthesized from this compound would need to be determined experimentally.
Signaling Pathway
The therapeutic effect of JAK inhibitors is achieved through the modulation of the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of potent JAK inhibitors highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutics for a range of diseases. The inherent chirality and conformational rigidity of the piperidine ring, combined with the synthetic handles of this particular building block, will continue to make it a molecule of high interest to the medicinal chemistry community.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-debenzylation of piperidine intermediates, a crucial transformation in the synthesis of many pharmaceutical agents. The N-benzyl group is a common protecting group for the piperidine nitrogen due to its stability and relatively straightforward removal. This guide outlines various methods for its cleavage, including catalytic hydrogenation, transfer hydrogenation, and oxidative and acid-catalyzed approaches.
Introduction
The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules. During multi-step syntheses, the protection of the piperidine nitrogen is often necessary to prevent unwanted side reactions. The benzyl group serves as an effective protecting group, but its efficient and selective removal is a critical step in the final stages of synthesis. The choice of debenzylation method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions. This document details several reliable protocols for this transformation.
Comparative Data of N-Debenzylation Protocols
The following table summarizes quantitative data for various N-debenzylation protocols, allowing for a direct comparison of their efficiencies and conditions.
| Protocol | Substrate Example | Catalyst/Reagent | Hydrogen Source/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | N-Benzyl-4-piperidinylpiperidine | 10% Pd/C | H₂ (20 kg/cm ²) | Toluene | 110-120 | 3 | High (not specified) | [1] |
| N-Boc, N-Benzyl protected 2-aminopyridine derivative | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 60 | 14 | >95% (with HOAc) | [2] | |
| N-Benzyl-4-phenylpiperazine | 10% Pd/C + Nb₂O₅/C | H₂ (1 atm) | MeOH | rt | 0.75 | quant. | [3][4] | |
| Catalytic Transfer Hydrogenation | Various N-benzyl amines | 10% Pd/C | Ammonium formate | Not specified | Reflux | Not specified | High | [5][6] |
| N-Benzyl fentanyl analogue | 10% Pd/C | Ammonium formate | Methanol | Not specified | 20 | Unsuccessful | [7] | |
| Acid-Catalyzed Debenzylation | 2-Benzylaminopyridine | 95% H₂SO₄ | - | - | Not specified | Not specified | 85 | [8] |
| Oxidative Debenzylation | N-Benzyl amides | Alkali metal bromide / Oxone | - | Not specified | Mild | Not specified | High | [9][10] |
| N-Benzyl aromatic heterocycles | KOtBu / DMSO | O₂ | DMSO/THF | rt | 0.17 | High | [11] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂
This method is a classic and widely used procedure for N-debenzylation.
Materials:
-
N-benzylated piperidine intermediate
-
10% Palladium on carbon (Pd/C)
-
Toluene
-
Hydrogen gas source
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the N-benzyl-4-piperidinylpiperidine (e.g., 200g) in toluene (600g).[1]
-
Add 10% Pd/C (e.g., 10g) to the solution.[1]
-
Seal the reactor and purge with hydrogen gas to remove the air.[1]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 kg/cm ²).[1]
-
Heat the reaction mixture to 110-120°C and maintain for approximately 3 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the debenzylated product.
Protocol 2: Acid-Facilitated Catalytic Hydrogenation with Pearlman's Catalyst
The addition of an acid can facilitate the debenzylation of substrates that are otherwise difficult to deprotect.[2]
Materials:
-
N-Boc, N-Benzyl protected piperidine derivative
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (EtOH)
-
Acetic acid (HOAc)
-
Hydrogen gas source
-
Reaction flask
-
Celite
Procedure:
-
Dissolve the starting material (1 mmol) in EtOH (60 mL) in a reaction flask.[2]
-
Add acetic acid (1.5 mmol) to the solution at room temperature.[2]
-
Carefully add 20% Pd(OH)₂/C (150 mg).[2]
-
Stir the reaction mixture at 60°C under a hydrogen atmosphere for 14 hours.[2]
-
Upon completion, filter the catalyst through a pad of Celite.[2]
-
Wash the Celite pad with EtOH (2 x 30 mL).[2]
-
Combine the filtrates and concentrate in vacuo to obtain the crude product, which can be further purified by silica gel column chromatography.[2]
Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
CTH offers a convenient alternative to using high-pressure hydrogen gas by generating hydrogen in situ.[5][6][12]
Materials:
-
N-benzylated piperidine intermediate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or another suitable solvent
-
Reaction flask
-
Celite
Procedure:
-
Dissolve the N-benzyl derivative in methanol in a reaction flask.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.[5]
-
Stir the resulting mixture at reflux temperature.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.[5]
-
Wash the pad with chloroform or another suitable solvent.[5]
-
Evaporate the combined organic filtrate under reduced pressure to afford the debenzylated product.[5]
Protocol 4: Oxidative Debenzylation using KOtBu/DMSO and Oxygen
This protocol is suitable for N-benzyl aromatic heterocycles and proceeds rapidly under basic conditions.[11]
Materials:
-
N-benzyl piperidine-containing aromatic heterocycle
-
Potassium tert-butoxide (KOtBu) in THF (1 M solution)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen gas
-
Flame-dried flask
Procedure:
-
Dissolve the N-benzyl substrate (2.4 mmol) in DMSO (24 mmol) and add it to a flame-dried flask.[11]
-
While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).[11]
-
Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes.[11]
-
The reaction is typically rapid. Upon completion, the reaction can be quenched and worked up to isolate the deprotected heterocycle.
Visualizations
Caption: General workflow for catalytic N-debenzylation.
Caption: Decision tree for selecting an N-debenzylation protocol.
References
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 10. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
* Application of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate as a building block in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a ketone, a methyl group, and a methyl ester, all under the protection of a tert-butyloxycarbonyl (Boc) group—makes it a versatile precursor for the synthesis of complex molecular architectures, most notably as a key intermediate in the preparation of Janus kinase (JAK) inhibitors such as Tofacitinib.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic building block.
Core Applications
The primary application of this compound is in the construction of polysubstituted piperidine rings, which are prevalent in a wide range of biologically active compounds. The ketone at the 4-position serves as a handle for various transformations, including reductive amination and reactions to form spirocyclic systems.
Synthesis of Janus Kinase (JAK) Inhibitors: The Tofacitinib Core
A major application of this building block is in the asymmetric synthesis of the piperidine core of Tofacitinib, a potent inhibitor of the Janus kinase family of enzymes. The synthesis involves the stereoselective reductive amination of the ketone to install a methylamino group, leading to the formation of the critical (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine intermediate.
Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical signaling cascade in the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. These, in turn, phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription, driving inflammatory responses.[1][2][3][4] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating this signaling pathway.
Synthesis of Spirocyclic Scaffolds
The 4-oxo functionality of this compound makes it an ideal substrate for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. A notable example is the synthesis of spiro-oxindoles through condensation reactions with isatin derivatives.
Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine - A Key Tofacitinib Intermediate
This protocol outlines the reductive amination of this compound with methylamine.
Experimental Workflow:
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2-1.5 eq, e.g., as a 40% solution in water or a 2M solution in THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine.
Quantitative Data for Reductive Amination (Illustrative):
| Reactant | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass (g) |
| This compound | 271.31 | 1.0 | 10 | 2.71 |
| Methylamine (40% in H₂O) | 31.06 | 1.2 | 12 | 0.96 mL |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15 | 3.18 |
| Product | M.W. | |||
| (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine | 242.36 | - | ~8.5 | ~2.06 |
| Yield | ~85% |
Note: The yield is illustrative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Synthesis of a Spiro-oxindole Derivative
This protocol outlines a general procedure for the synthesis of a spiro-oxindole from this compound and isatin.
Experimental Workflow:
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate often indicates product formation.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration.
-
Purification: Wash the solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.
Quantitative Data for Spiro-oxindole Synthesis (Illustrative):
| Reactant | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass (g) |
| This compound | 271.31 | 1.0 | 10 | 2.71 |
| Isatin | 147.13 | 1.0 | 10 | 1.47 |
| Piperidine (catalyst) | 85.15 | 0.1 | 1 | 0.09 mL |
| Product | M.W. | |||
| Spiro[piperidine-4,3'-oxindole] derivative | 400.44 | - | ~8.0 | ~3.20 |
| Yield | ~80% |
Note: The molecular weight of the product and the yield are illustrative and will depend on the specific structures of the reactants.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in the preparation of complex pharmaceutical agents like Tofacitinib, as well as in the construction of diverse spirocyclic scaffolds, highlights its importance for researchers in drug discovery and development. The protocols provided herein offer a starting point for the practical application of this important synthetic intermediate.
References
- 1. Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Synthetic Methods for Derivatives of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its subsequent derivatization into valuable scaffolds for drug discovery and development. The methodologies outlined below are based on established chemical transformations and provide a framework for the creation of diverse chemical libraries based on the piperidine core.
I. Synthesis of this compound
The synthesis of the target compound is achieved in a two-step process starting from commercially available N-Boc-piperidine-4-carboxylic acid. The first step involves the formation of the β-keto ester, Methyl 1-Boc-4-oxopiperidine-3-carboxylate, followed by a selective α-methylation at the C3 position.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Boc-4-oxopiperidine-3-carboxylate [1]
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C.
-
Add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute the reaction mixture with DCM. Wash with 1 M KHSO₄ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Methanolysis: Dissolve the crude intermediate in methanol (0.2 M) and heat to reflux for 4 hours.
-
Cool the solution and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford Methyl 1-Boc-4-oxopiperidine-3-carboxylate as a colorless oil.
Protocol 2: α-Methylation to Yield this compound
-
Enolate Formation: To a solution of Methyl 1-Boc-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (¹H NMR) |
| 1 | Methyl 1-Boc-4-oxopiperidine-3-carboxylate | N-Boc-piperidine-4-carboxylic acid | 75-85 | >95% |
| 2 | This compound | Methyl 1-Boc-4-oxopiperidine-3-carboxylate | 60-70 | >98% |
II. Derivatization of this compound
The 4-oxo group of the synthesized piperidine derivative serves as a versatile handle for further functionalization. Below are protocols for two key transformations: reductive amination to introduce amino functionalities and the formation of a spiro-oxazolidinone, a privileged scaffold in medicinal chemistry.
A. Reductive Amination
This process introduces a diverse range of substituents at the 4-position of the piperidine ring, leading to the formation of 4-amino derivatives.
Logical Workflow for Reductive Amination
Caption: Workflow for the reductive amination of the 4-oxopiperidine derivative.
Experimental Protocol
Protocol 3: General Procedure for Reductive Amination [2][3]
-
Imine Formation: In a vial, dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).
-
Add the desired primary or secondary amine (1.2 eq) followed by acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, DCM:Methanol or Hexane:Ethyl Acetate gradient) to obtain the desired 4-amino-piperidine derivative.
Quantitative Data for Representative Reductive Aminations
| Amine (R¹R²NH) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | Methyl 1-Boc-4-(benzylamino)-3-methylpiperidine-3-carboxylate | 85 | 3:1 |
| Morpholine | Methyl 1-Boc-3-methyl-4-morpholinopiperidine-3-carboxylate | 92 | N/A |
| Aniline | Methyl 1-Boc-4-(phenylamino)-3-methylpiperidine-3-carboxylate | 78 | 4:1 |
B. Synthesis of Spiro-oxazolidinone Derivatives
The reaction with α-hydroxy acids provides access to spiro-oxazolidinone derivatives, which are of interest in various therapeutic areas.
Logical Workflow for Spiro-oxazolidinone Formation
Caption: Synthesis of spiro-oxazolidinone derivatives.
Experimental Protocol
Protocol 4: Synthesis of Spiro-oxazolidinone Derivatives [4][5]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the desired α-amino acid (e.g., glycine, 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (0.2 M).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the spiro-oxazolidinone derivative.
Quantitative Data for Representative Spiro-oxazolidinone Syntheses
| α-Amino Acid | Product | Yield (%) |
| Glycine | Spiro[piperidine-4,2'-oxazolidine]-5'-one derivative | 65 |
| L-Alanine | Spiro[piperidine-4,2'-oxazolidine]-4'-methyl-5'-one derivative | 58 |
| Phenylglycine | Spiro[piperidine-4,2'-oxazolidine]-4'-phenyl-5'-one derivative | 55 |
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Available Synple Chem Reagent Cartridges [synplechem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar [semanticscholar.org]
Application Note: Synthesis of Ibuprofen via BF₃•Et₂O-Catalyzed Rearrangement of a Phenyl-Substituted Epoxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, starting from the key intermediate 4'-isobutylacetophenone. The synthesis involves a three-step process: formation of an epoxide, Lewis acid-catalyzed rearrangement to an aldehyde, and subsequent oxidation to the final carboxylic acid. This method serves as a practical example of utilizing a common chemical intermediate to construct a widely used pharmaceutical compound.
Introduction
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a globally recognized NSAID used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][4][5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][4][5] The synthesis of Ibuprofen can be achieved through various routes, with many industrial processes starting from isobutylbenzene and proceeding through the key intermediate, 4'-isobutylacetophenone.[6][7] This application note details a laboratory-scale synthesis beginning with this intermediate, demonstrating its conversion to Ibuprofen.
Synthesis Overview
The synthetic pathway described herein converts 4'-isobutylacetophenone into Ibuprofen in three main steps. This route was selected for its illustrative value in a research setting.
-
Epoxidation: 4'-isobutylacetophenone reacts with a sulfur ylide, generated from trimethylsulfonium iodide and a strong base, to form a stable epoxide intermediate.[8]
-
Rearrangement: The epoxide undergoes a rearrangement catalyzed by the Lewis acid boron trifluoride etherate (BF₃•Et₂O) to yield 2-(4-isobutylphenyl)propanal.[8]
-
Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, Ibuprofen.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Epoxide Formation from 4'-isobutylacetophenone [8]
-
Prepare the Sulfur Ylide: In a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.03 g (0.043 mol) of 60% sodium hydride (NaH) dispersion in mineral oil.
-
Wash the NaH twice with 10 mL of hexane to remove the oil, carefully removing the hexane supernatant with a syringe.
-
Add 15 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
In a separate flask, dissolve 3.52 g (0.017 mol) of trimethylsulfonium iodide ((CH₃)₃S⁺I⁻) in 15 mL of anhydrous DMSO.
-
Add the trimethylsulfonium iodide solution to the NaH suspension and stir for 20 minutes at room temperature until gas evolution ceases.
-
Epoxidation Reaction: Slowly add 2.61 mL (0.014 mol) of 4'-isobutylacetophenone dropwise to the ylide solution over 10 minutes.
-
Allow the mixture to stir at room temperature for 40-48 hours.
-
Work-up: Quench the reaction by pouring the mixture into 100 mL of cold water. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude epoxide, 2-(4-isobutylphenyl)-2-methyloxirane.
Protocol 2: BF₃•Et₂O-Catalyzed Rearrangement to Aldehyde [8]
-
Reaction Setup: Dissolve the crude epoxide from the previous step in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃•Et₂O) (approximately 0.1 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude aldehyde, 2-(4-isobutylphenyl)propanal.
Protocol 3: Oxidation to Ibuprofen
-
Reaction Setup: Dissolve the crude aldehyde from Protocol 2 in a mixture of tert-butanol and water.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) portion-wise to the solution, maintaining the temperature below 40°C.
-
Reaction Monitoring: Continue stirring until the purple color of the permanganate has disappeared.
-
Work-up: Quench the reaction with a saturated solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide (MnO₂) precipitate dissolves.
-
Acidify the solution to a pH of 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of Ibuprofen should form.
-
Extract the mixture four times with dichloromethane.[8]
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude Ibuprofen.
-
Purification: Recrystallize the crude product from a suitable solvent like hexane to obtain pure Ibuprofen.
Data Presentation
The following table summarizes typical quantitative data for this synthetic sequence. Values are representative and may vary based on experimental conditions.
| Step | Reactant | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | 4'-Isobutylacetophenone | Epoxide Intermediate | 85 - 95% | >90% (crude) |
| 2 | Epoxide Intermediate | Aldehyde Intermediate | 70 - 85% | >85% (crude) |
| 3 | Aldehyde Intermediate | Ibuprofen | 60 - 75% | >99% (recrystallized) |
| Overall | 4'-Isobutylacetophenone | Ibuprofen | 35 - 55% | >99% |
Mechanism of Action: COX Inhibition
Ibuprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[4] The COX pathway is central to the inflammatory response.
-
Arachidonic Acid Release: When tissue is damaged, phospholipase A2 releases arachidonic acid from cell membranes.[1]
-
Prostaglandin Synthesis: COX-1 and COX-2 enzymes convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1][2][4]
-
Prostaglandin Formation: PGH2 is then converted by various tissue-specific synthases into prostaglandins (mediating pain, fever, inflammation) and thromboxanes (involved in blood clotting).[1][2][4]
-
Inhibition: Ibuprofen, as a non-selective inhibitor, blocks the active sites of both COX-1 and COX-2, preventing the synthesis of PGH2 and thereby reducing the production of prostaglandins.[2][5] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects.[2][5]
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 7. nbinno.com [nbinno.com]
- 8. C251.02 Lab -- Ibuprofen Project [webspace.pugetsound.edu]
Application Notes and Protocols for Stereoselective Modifications of the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. The biological activity of these molecules is often intricately linked to the precise three-dimensional arrangement of substituents on the piperidine ring. Therefore, the development and application of stereoselective synthetic methods are of paramount importance.
These application notes provide an overview and detailed protocols for several powerful, contemporary strategies for achieving stereoselective modifications of the piperidine ring, including rhodium-catalyzed C-H functionalization, iridium-catalyzed asymmetric hydrogenation, and organocatalytic Michael additions.
General Experimental Workflow
The stereoselective synthesis of piperidine derivatives follows a logical progression from starting material selection to the final analysis of the chiral product. The choice of synthetic strategy is dictated by the desired substitution pattern and stereochemistry.
Caption: General experimental workflow for stereoselective piperidine synthesis.
Application Note 1: Site-Selective and Stereoselective C-H Functionalization of Piperidines using Rhodium Catalysis
Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have emerged as a powerful tool for the direct functionalization of the piperidine ring at the C2, C3, and C4 positions.[1] The site-selectivity is remarkably controlled by the choice of the rhodium catalyst and the nitrogen protecting group on the piperidine.[1][2] This allows for the synthesis of various positional analogues of bioactive molecules like methylphenidate.[1][2]
Key Parameters and Optimization
Successful C-H functionalization relies on the careful selection of:
-
Rhodium Catalyst: Different chiral dirhodium tetracarboxylate catalysts exhibit varying levels of stereoselectivity and regioselectivity. For instance, Rh₂(S-2-Cl-5-BrTPCP)₄ can enhance diastereoselectivity for C2 functionalization.[2]
-
Nitrogen Protecting Group: The protecting group influences the electronic and steric environment of the piperidine ring, thereby directing the site of C-H insertion. N-Boc and N-brosyl groups typically direct to the C2 position, while specific N-acyl groups can favor C4 functionalization.[1][2]
-
Diazo Compound: The nature of the diazo compound (the carbene precursor) also impacts the reaction's efficiency and stereochemical outcome.
Quantitative Data Summary: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine
| Catalyst | Diazo Compound | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Pentane/CH₂Cl₂ | RT | - | 1:1 | - | [2] |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | Methyl phenyldiazoacetate | Pentane/CH₂Cl₂ | RT | - | 5.3:1 | 83 | [2] |
| Rh₂(R-TCPTAD)₄ | Ethyl 2-diazo-2-(4-nitrophenyl)acetate | CH₂Cl₂ | 39 | 55 | 2.5:1 | 75 | [2] |
| Rh₂(R-TCPTAD)₄ | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | CH₂Cl₂ | 39 | 40 | 1.8:1 | 70 | [2] |
Experimental Protocol: C2-Functionalization of N-Boc-Piperidine
This protocol is adapted from the work of Huw Davies and colleagues.[2]
Materials:
-
Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) (0.5 mol%)
-
N-Boc-piperidine (1.5 equiv)
-
Methyl phenyldiazoacetate (1.0 equiv)
-
Anhydrous pentane/CH₂Cl₂ (solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the rhodium catalyst (0.5 mol%) and N-Boc-piperidine (0.75 mmol) in 2 mL of pentane/CH₂Cl₂ under an inert atmosphere, add a solution of methyl phenyldiazoacetate (0.5 mmol) in 4 mL of pentane/CH₂Cl₂ over 2 hours via syringe pump.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized piperidine.
-
Determine the diastereomeric ratio by ¹H NMR of the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis of the purified product.
Application Note 2: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of cis-Hydroxypiperidine Esters
The asymmetric hydrogenation of N-heteroarenes is a direct and atom-economical method for producing chiral saturated heterocycles. A novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts provides access to valuable cis-configurated hydroxypiperidine esters with excellent yields, enantioselectivities, and diastereoselectivities.[3]
Catalytic System and Reaction Pathway
Caption: Key components for iridium-catalyzed asymmetric hydrogenation.
Quantitative Data Summary: Asymmetric Hydrogenation of 5-Hydroxypicolinate Pyridinium Salts
| Substrate (R group on N) | Yield (%) | ee (%) | d.r. | Reference |
| Benzyl | 96 | 97 | >20:1 | [3] |
| 4-Methoxybenzyl | 95 | 96 | >20:1 | [3] |
| 2-Naphthylmethyl | 94 | 97 | >20:1 | [3] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on the described methodology.[3]
Materials:
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral phosphine ligand (e.g., a derivative of SEGPHOS or SYNPHOS)
-
5-Hydroxypicolinate pyridinium salt (substrate)
-
Iodine (I₂)
-
Dichloromethane (DCM) as solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, prepare the catalyst precursor by stirring [Ir(cod)Cl]₂ and the chiral ligand in DCM for 30 minutes.
-
In a high-pressure autoclave, dissolve the 5-hydroxypicolinate pyridinium salt and the catalyst precursor in DCM.
-
Add Iodine (I₂) to the reaction mixture.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specified temperature (e.g., 30 °C) for the required time (e.g., 12 hours).
-
After the reaction, carefully vent the hydrogen gas and concentrate the reaction mixture.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR).
Application Note 3: Organocatalytic Enantioselective Synthesis of Functionalized Piperidines
Organocatalysis offers a metal-free approach to the stereoselective synthesis of complex molecules. An organocatalytic cascade reaction involving the condensation of malonamides and cinnamaldehydes can produce highly functionalized piperidines with excellent enantioselectivity.[4] This methodology has been applied in the formal synthesis of the antidepressant, (-)-paroxetine.[4]
Logical Flow of the Organocatalytic Cascade
Caption: Organocatalytic cascade for piperidine synthesis.
Quantitative Data Summary: Organocatalytic Synthesis of Piperidines
| Malonamide Substituent | Cinnamaldehyde Substituent | Yield (%) | ee (%) | Reference |
| Phenyl | H | 85 | 95 | [4] |
| 4-Chlorophenyl | H | 82 | 96 | [4] |
| Phenyl | 4-Nitro | 75 | 92 | [4] |
Experimental Protocol: Organocatalytic Cascade Reaction
This protocol is based on the work of Veselý and Rios.[4]
Materials:
-
Chiral diarylprolinol silyl ether catalyst (10 mol%)
-
Benzoic acid (co-catalyst, 20 mol%)
-
Malonamide (1.0 equiv)
-
Cinnamaldehyde (1.2 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial under an inert atmosphere, add the chiral catalyst (10 mol%), benzoic acid (20 mol%), and the malonamide (1.0 equiv).
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Add the cinnamaldehyde (1.2 equiv) and continue stirring at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated solution of NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
These protocols provide a starting point for researchers to explore the stereoselective synthesis of piperidine derivatives. Optimization of reaction conditions may be necessary for specific substrates. Always refer to the original literature for detailed characterization data and safety information.
References
- 1. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Industrial-Scale Synthesis and Applications of Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis and application of key piperidine derivatives. The piperidine scaffold is a crucial structural motif in numerous pharmaceuticals and agrochemicals due to its ability to confer desirable physicochemical and biological properties.[1][2][3] This guide focuses on selected, commercially significant piperidine derivatives, offering insights into their synthesis, mechanisms of action, and biological efficacy.
Pharmaceutical Applications: Donepezil
Donepezil is a piperidine derivative and a centrally acting reversible acetylcholinesterase inhibitor. Its primary therapeutic use is in the palliative treatment of Alzheimer's disease.[4]
Quantitative Data: In Vitro Efficacy of Cholinesterase Inhibitors
The following table summarizes the in vitro inhibitory potency of Donepezil and other cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| Donepezil | 6.7 [2] | 7400 [2] | ~1104 |
| Tacrine | 77[2] | 69[2] | ~0.9 |
| Rivastigmine | 4.3[5] | - | - |
| Physostigmine | 0.67[5] | - | - |
Experimental Protocol: Industrial Synthesis of Donepezil Hydrochloride
This protocol outlines an industrially scalable synthesis of Donepezil Hydrochloride, focusing on the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[6][7]
Step 1: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl]methyl piperidine (Intermediate)
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 5,6-dimethoxy-1-indanone (1.0 equivalent) in an appropriate solvent such as methanol.[6]
-
Base and Aldehyde Addition: Slowly add sodium hydroxide flakes (3.2 equivalents) to the solution while stirring.[6] Following this, add 1-benzyl-piperidine-4-carboxaldehyde (1.0 equivalent) to the reaction mixture.[6]
-
Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up and Isolation: Upon completion, filter the solid formed and wash it with a 5% acetic acid solution, followed by methanol.[6] The obtained solid is then refluxed with dimethylformamide (DMF) and subsequently cooled to yield the crude intermediate.[6]
Step 2: Hydrogenation to Donepezil
-
Hydrogenation: The intermediate from Step 1 is subjected to hydrogenation to reduce the double bond.[7] A common method involves using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere.[4]
-
Alternative Reduction: Another industrial method utilizes Raney nickel as the catalyst in methanol with methanesulfonic acid at 1 atm of hydrogen pressure at room temperature.[8]
-
Conversion to Hydrochloride Salt: After the reduction is complete, the Donepezil free base is dissolved in a suitable solvent (e.g., methanol or methylene dichloride), and methanolic HCl is added to precipitate Donepezil Hydrochloride.[6][9]
-
Purification: The final product is filtered, washed with a cold solvent, and dried to yield high-purity Donepezil Hydrochloride.[9]
Experimental Workflow: Synthesis of Donepezil
Caption: Workflow for the industrial synthesis of Donepezil HCl.
Agrochemical Applications: Piperidine-Based Fungicides
Piperidine derivatives are integral to modern crop protection, with prominent use as fungicides.[1] This section details the synthesis and application of three key piperidine-containing fungicides: Fenpropidin, Boscalid, and Oxathiapiprolin.
Quantitative Data: Efficacy of Piperidine-Based Fungicides
The following table summarizes the in vitro efficacy (EC50 values) of selected piperidine fungicides against various plant pathogens.
| Fungicide | Target Pathogen | EC50 (µg/mL) |
| Boscalid | Didymella bryoniae | 0.018 - 0.064 |
| Boscalid | Sclerotinia sclerotiorum | 0.51 |
| Fenpropidin | Powdery Mildew (ornamentals) | 131 mg/L (effective concentration) |
| Oxathiapiprolin | Phytophthora capsici | 0.0001 - 0.001 |
| Oxathiapiprolin | Plasmopara viticola | 0.0001 - 0.001 |
Fenpropidin
Fenpropidin is a systemic fungicide used to control diseases like powdery mildew and rusts in cereals. Its mechanism of action involves the inhibition of ergosterol biosynthesis.
This protocol describes the synthesis of Fenpropidin from tert-butyl-beta-methyl phenylpropanol.
-
Chlorination:
-
In a reaction vessel, combine tert-butyl-beta-methyl phenylpropanol and a catalytic amount of DMF.
-
Heat the mixture to 40°C.
-
Slowly add thionyl chloride to the reaction mixture.
-
After the addition is complete, heat the mixture to 90°C and maintain for 1 hour.
-
Neutralize the reaction mixture to a pH of 8 with a sodium hydroxide solution.
-
Separate the organic layer containing tert-butyl-beta-methyl phenyl-chloride propane.
-
-
Reaction with Piperidine:
-
In a separate reaction vessel, combine the tert-butyl-beta-methyl phenyl-chloride propane from the previous step with an excess of piperidine.
-
Heat the mixture to 110°C and reflux for 8 hours.
-
Neutralize the mixture to a pH of 14 with a 30% sodium hydroxide solution.
-
Separate the upper organic layer.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain Fenpropidin.
-
Fenpropidin inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase, leading to the disruption of the fungal cell membrane.
Caption: Fenpropidin's inhibition of the ergosterol biosynthesis pathway.
Boscalid
Boscalid is a broad-spectrum fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.
A common industrial synthesis of Boscalid involves a Suzuki coupling reaction followed by amidation.
-
Suzuki Coupling:
-
In a reaction vessel, combine 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium), and a base (e.g., sodium carbonate) in a solvent mixture of ethanol and water.
-
Heat the mixture to 80°C and stir until the reaction is complete.
-
-
Nitro Group Reduction:
-
The resulting 4'-chloro-2-nitro-1,1'-biphenyl is then reduced to 2-amino-4'-chloro-1,1'-biphenyl. This can be achieved using various reducing agents, such as NaBH4/CoSO4·7H2O.
-
-
Amidation:
-
The 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinoyl chloride to form Boscalid.
-
Boscalid binds to the ubiquinone-binding site of the succinate dehydrogenase (SDH) complex, inhibiting the electron transport chain.
Caption: Mechanism of Boscalid inhibiting the mitochondrial respiratory chain.
Oxathiapiprolin
Oxathiapiprolin is a novel fungicide that controls oomycete pathogens by inhibiting an oxysterol-binding protein (OSBP).[6]
The synthesis of Oxathiapiprolin is a multi-step process involving the assembly of its complex heterocyclic structure.[1]
-
Synthesis of Pyrazole Acetamide Intermediate:
-
Acylate 4-cyanopiperidine to its chloroacetyl derivative.
-
Alkylate the ring nitrogen of 5-methyl-3-trifluoromethylpyrazole with the chloroacetyl derivative to yield the pyrazole acetamide.[1]
-
-
Formation of Thioamide:
-
Convert the nitrile function of the pyrazole acetamide to a thioamide.[1]
-
-
Synthesis of Chloroacetylisoxazoline Intermediate:
-
This intermediate is typically prepared in two steps from 1,3-dichloroacetone via oximation to a carboximidoyl chloride, followed by a 1,3-dipolar cycloaddition with 2,6-difluorostyrene.[1]
-
-
Final Coupling:
-
React the thioamide intermediate with the chloroacetylisoxazoline derivative to yield Oxathiapiprolin.[1]
-
Oxathiapiprolin disrupts lipid transport and signaling within the fungal cell by inhibiting OSBP.
Caption: Mechanism of action of OSBP-inhibiting piperidine fungicides.
General Experimental Workflow for Agrochemical Development
The development and evaluation of a new piperidine-based agrochemical formulation follows a logical workflow from synthesis to efficacy testing.
Caption: Workflow for the development of piperidine-based agrochemicals.
References
- 1. How is Oxathiapiprolin synthesised?_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 3. Preparation method of oxathiapiprolin - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of oxathiapiprolin, a new oomycete fungicide that targets an oxysterol binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Fungicidal Activity of Novel Oxathiapiprolin Derivatives [ccspublishing.org.cn]
- 9. frontiersin.org [frontiersin.org]
* Experimental procedures for functionalizing the ketone group of 4-oxopiperidines.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of the ketone group in 4-oxopiperidine scaffolds. The protocols outlined below are foundational for the synthesis of diverse piperidine-based compounds, which are crucial building blocks in medicinal chemistry and drug discovery. The functionalization of the 4-oxo position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Reductive Amination: Synthesis of 4-Aminopiperidines
Reductive amination is a highly effective method for converting the ketone of 4-oxopiperidines into primary, secondary, or tertiary amines.[1][2][3] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced by a selective hydride agent.[1] The choice of reducing agent is crucial to prevent the reduction of the starting ketone.[1]
Quantitative Data Summary
| N-Protecting Group | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl | Aniline | NaBH₃CN | Methanol | 0 to RT | 24 | 85 | BenchChem |
| Benzyl | Various primary amines | NaBH(OAc)₃ | DCE/DCM | RT | 1-24 | 80-95 | BenchChem[1] |
| Benzyl | Ammonium Acetate | H₂, Raney Ni | Methanol | RT | 24 | 75 | BenchChem |
| Boc | Various amines | NaBH(OAc)₃ | Dichloroethane | RT | 18 | 60-96 | Organic Chemistry Portal[4] |
| Cbz | Benzylamine | NaBH₃CN | Methanol | RT | 24 | 92 | Deduced from similar reactions |
Experimental Protocol: Reductive Amination of N-Benzyl-4-piperidone with Aniline
This protocol describes the synthesis of N-benzyl-N-phenylpiperidin-4-amine.
Materials:
-
1-Benzyl-4-piperidone
-
Aniline
-
Sodium cyanoborohydride (NaBH₃CN)[1]
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-1-benzylpiperidine.[1]
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of 4-oxopiperidines.
Grignard Reaction: Synthesis of 4-Aryl-4-hydroxypiperidines
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to the ketone of a 4-oxopiperidone. This reaction typically yields a tertiary alcohol.[5] It is essential to use an N-protected 4-piperidone, such as N-Boc-4-piperidone, to avoid side reactions.
Quantitative Data Summary
| N-Protecting Group | Aryl Halide | Grignard Solvent | Reaction Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | 4-Fluorobromobenzene | THF | -78 to RT | 12 | 85-95 | BenchChem[6] |
| Boc | Bromobenzene | THF | -78 to RT | 12 | 80-90 | BenchChem[5] |
| Boc | 4-Chlorobromobenzene | THF | -78 to RT | 12 | 82-92 | Deduced from similar reactions |
| Benzyl | Methyllithium | Diethyl ether | -78 | 1 | 51 | ElectronicsAndBooks |
Experimental Protocol: Grignard Reaction of N-Boc-4-piperidone with 4-Fluorobromobenzene
This protocol details the synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.[6]
Materials:
-
1-bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Place magnesium turnings (1.1 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a crystal of iodine to activate the magnesium surface.[5]
-
Prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle refluxing.[5]
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.[5]
Part 2: Addition to N-Boc-4-piperidone
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution.[5]
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[5]
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway: Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction with 4-oxopiperidines.
Wittig Reaction: Synthesis of 4-Alkylidenepiperidines
The Wittig reaction provides a reliable method for converting the ketone of 4-oxopiperidines into an alkene, forming an exocyclic double bond.[7][8] This reaction involves a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.[9]
Quantitative Data Summary
| N-Protecting Group | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to 0 | 5 | 85 | Deduced from similar reactions[8] |
| Cbz | Ethyl (triphenylphosphoranylidene)acetate | - | THF | 50 | 2 | 82 | Total Synthesis[10] |
| Boc | (Carbethoxymethyl)triphenylphosphonium bromide | K₂CO₃ | DMSO | 80 | 5 | 84 | PMC[11] |
| Boc | Benzyltriphenylphosphonium chloride | NaH | THF | 0 to RT | 5 | 46 | PMC[11] |
Experimental Protocol: Wittig Reaction of N-Boc-4-piperidone
This protocol describes the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to -78 °C and add n-BuLi (1.05 eq) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.[8]
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.[8]
-
Stir the reaction at 0 °C for 5 hours.[8]
-
Quench the reaction at 0 °C by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Concentrate the solution and purify the crude product by column chromatography.
Logical Relationship: Wittig Reaction Pathway
Caption: Pathway of the Wittig reaction for olefination of 4-oxopiperidines.
Knoevenagel Condensation: Synthesis of 4-Alkylidene Piperidine Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the ketone of a 4-oxopiperidone, followed by dehydration to yield an α,β-unsaturated product.[12] This reaction is typically catalyzed by a weak base like piperidine or an amine salt.[12]
Quantitative Data Summary
| N-Protecting Group | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | Malononitrile | Boric Acid | Aqueous Ethanol | RT | 2-4 | 90-95 | MDPI[13] |
| Benzyl | Ethyl cyanoacetate | DBU/H₂O | Water | RT | 0.33 | 96 | Bentham Science[14] |
| Boc | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Reflux | 8-12 | 70-85 | BenchChem[12] |
| Cbz | Malononitrile | MgBr₂·OEt₂/TEA | THF | RT | 1-2 | 98 | Arkivoc[15] |
Experimental Protocol: Knoevenagel Condensation of N-Boc-4-piperidone with Malononitrile
This protocol describes the synthesis of tert-butyl 4-(dicyanomethylene)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-piperidone
-
Malononitrile
-
Boric Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of boric acid (0.1 eq).[13]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the product by filtration.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. organicreactions.org [organicreactions.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Development of Novel Heterocyclic Compounds in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds are a cornerstone in medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs containing these scaffolds.[1][2][3][4] Nitrogen-containing heterocycles are particularly prominent due to their ability to engage in various biological interactions.[4][5][6] This document provides detailed application notes and protocols for the synthesis and evaluation of novel pyrazole-based heterocyclic compounds as potential anticancer agents. Recent research has highlighted the efficacy of pyrazole derivatives against various cancer cell lines, often through the inhibition of key signaling pathways involved in cancer progression.[1][7]
The protocols outlined below focus on modern, efficient synthetic methodologies such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield.[8] The biological evaluation protocols cover essential in vitro assays to determine the cytotoxic effects of the synthesized compounds.
Experimental Protocols
1. Synthesis of Novel Pyrazole-Based Heterocyclic Compounds via Microwave-Assisted One-Pot Multicomponent Reaction
This protocol describes a one-pot synthesis of pyrazole-based compounds, a class of N-heterocycles with demonstrated anticancer activity.[1] Microwave-assisted synthesis is employed for its efficiency and environmentally friendly nature.[1][9]
Materials:
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Microwave synthesizer
-
Glass reaction vessel with a magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in 5 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 150 W and a temperature of 100°C for 5-10 minutes.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the pure fractions and evaporate the solvent using a rotary evaporator.
-
Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra.
2. In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized heterocyclic compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized heterocyclic compounds in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the biological evaluation of a series of novel pyrazole derivatives against various cancer cell lines are summarized in the table below.
| Compound ID | Target Cell Line | IC₅₀ (µM)[10][11] |
| PZ-1 | HepG2 (Liver) | 8.45 |
| PZ-2 | MCF-7 (Breast) | 5.55 |
| PZ-3 | A549 (Lung) | 13.98 |
| PZ-4 | HCT116 (Colon) | 5.48 |
| PZ-5 | MiaPaCa2 (Pancreas) | 247.7 |
Mandatory Visualization
Below are diagrams representing a key signaling pathway targeted by some anticancer heterocyclic compounds and a general workflow for their development.
References
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. N-heterocycles: Recent Advances in Biological Applications: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 8. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Azide-Alkyne Cycloaddition Reactions
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and widely adopted reaction in drug discovery, bioconjugation, and materials science.[1][2][3][4] Its efficiency, selectivity, and biocompatibility make it ideal for synthesizing complex molecular architectures, including novel therapeutic agents.[1][5] The formation of a stable triazole linkage is a key feature of this reaction.[4][6] Given its importance, the ability to accurately monitor the progress of CuAAC reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[7][8]
These application notes provide detailed protocols for various analytical techniques to monitor the progress of azide-alkyne cycloaddition reactions, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Monitoring Azide-Alkyne Cycloaddition using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an intrinsically quantitative method that provides rich structural information, making it a powerful tool for studying reaction kinetics.[9][10] It allows for the simultaneous observation and quantification of reactants, intermediates, and products over time.[11]
Experimental Protocol: ¹H NMR Monitoring of a CuAAC Reaction
-
Sample Preparation:
-
Reaction Initiation:
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time delay between acquisitions should be set based on the expected reaction rate.[10][11][13]
-
Ensure the relaxation delay (d1) is sufficient (at least 5 times the longest T1 of the protons of interest) for quantitative analysis.[10]
-
-
Data Analysis:
-
Process the spectra (e.g., Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.[12]
-
Calculate the concentration of the reactant at each time point relative to the internal standard.[12]
-
Plot the concentration of the reactant or product versus time to obtain the reaction profile.
-
Quantitative Data Summary
| Compound | Proton | Typical Chemical Shift (ppm) in DMSO-d₆ | Integration Change |
| Phenylacetylene (Reactant) | Acetylenic C-H | ~4.2 | Decreases |
| Benzyl Azide (Reactant) | Methylene CH ₂ | ~4.4 | Decreases |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (Product) | Triazole CH | ~8.1 | Increases |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (Product) | Methylene CH ₂ | ~5.6 | Increases |
| DMSO (Internal Standard) | Methyl CH ₃ | ~2.5 | Remains Constant |
Experimental Workflow for NMR Monitoring
Caption: Workflow for NMR-based reaction monitoring.
Application Note 2: Real-Time Reaction Monitoring with High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring reaction kinetics by separating and quantifying the components of a reaction mixture.[15][16][17] Real-time HPLC monitoring can provide a detailed view of reaction progress.[18][19]
Experimental Protocol: Online HPLC Monitoring
-
System Setup:
-
Equip an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector.[16][20]
-
Develop a gradient or isocratic elution method that effectively separates the azide and alkyne reactants from the triazole product.
-
For real-time monitoring, an automated sampling system that can withdraw, quench (if necessary), dilute, and inject samples into the HPLC at programmed intervals is ideal.[18]
-
-
Reaction Setup:
-
Perform the azide-alkyne cycloaddition reaction in a temperature-controlled reactor.
-
-
Automated Sampling and Analysis:
-
At predetermined time points, the automated system withdraws an aliquot of the reaction mixture.
-
The sample is immediately quenched (e.g., by dilution in a solvent that stops the reaction) to ensure the composition reflects that specific time point.
-
The quenched sample is then injected into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants and the product based on their retention times.
-
Integrate the peak areas for each component in the chromatograms.
-
Create calibration curves for the reactants and product using standards of known concentrations to convert peak areas to concentrations.
-
Plot the concentration of each species as a function of time.
-
Quantitative Data Summary
| Compound | Typical Retention Time (min) (C18 Column) | UV λmax (nm) | Peak Area Change |
| Phenylacetylene (Reactant) | 6.5 | 240 | Decreases |
| Benzyl Azide (Reactant) | 5.2 | 254 | Decreases |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (Product) | 8.1 | 230 | Increases |
Experimental Workflow for HPLC Monitoring
Caption: Automated HPLC workflow for reaction monitoring.
Application Note 3: In-situ Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for real-time, in-situ monitoring of chemical reactions by tracking changes in the vibrational frequencies of functional groups.[21][22][23] For the azide-alkyne cycloaddition, the disappearance of the characteristic azide vibrational band is a direct measure of reaction progress.[24]
Experimental Protocol: In-situ ATR-FTIR Monitoring
-
System Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[23] The probe is inserted directly into the reaction vessel.
-
Record a background spectrum of the solvent and starting materials (excluding one reactant, e.g., the azide) at the reaction temperature.
-
-
Reaction Initiation:
-
Add the final reactant (e.g., the azide) to the reaction mixture to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin collecting FTIR spectra at regular time intervals.
-
Monitor the intensity of the azide asymmetric stretching band, which appears around 2100 cm⁻¹.[24]
-
-
Data Analysis:
-
Measure the absorbance of the azide peak at each time point.
-
The decrease in the absorbance of the azide peak is directly proportional to the consumption of the azide reactant.
-
Plot the azide peak absorbance versus time to follow the reaction kinetics.
-
Quantitative Data Summary
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Absorbance Change |
| Azide (-N₃) | Asymmetric Stretch | ~2100 | Decreases |
| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | Decreases |
| Triazole Ring | Ring Vibrations | ~1500-1600 | Increases |
Experimental Workflow for FTIR Monitoring
Caption: In-situ FTIR monitoring experimental setup.
Application Note 4: Mass Spectrometry for High-Throughput Reaction Analysis
Mass spectrometry (MS) provides rapid and sensitive analysis of reaction components, making it suitable for real-time monitoring and high-throughput screening.[25][26] Techniques like flow injection analysis coupled with MS allow for continuous monitoring at short intervals.[26][27]
Experimental Protocol: Flow Injection Analysis-Mass Spectrometry (FIA-MS)
-
System Setup:
-
Reaction and Sampling:
-
As the reaction proceeds, continuously draw a small stream from the reaction vessel using a syringe pump.
-
Mix this stream with a solvent suitable for ESI-MS analysis.
-
-
Data Acquisition:
-
Acquire mass spectra continuously.
-
Monitor the ion intensities corresponding to the [M+H]⁺ or other adducts of the reactants and the triazole product.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values of the reactants and the product.
-
Plot the ion intensity for each species as a function of time to obtain the reaction profile.
-
Quantitative Data Summary
| Compound | Formula | [M+H]⁺ (m/z) | Ion Intensity Change |
| Phenylacetylene (Reactant) | C₈H₆ | 103.05 | Decreases |
| Benzyl Azide (Reactant) | C₇H₇N₃ | 134.07 | Decreases |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (Product) | C₁₅H₁₃N₃ | 236.12 | Increases |
Experimental Workflow for MS Monitoring
Caption: Flow injection analysis-mass spectrometry workflow.
Application Note 5: Biological Interaction of Triazole Compounds
Triazole-containing compounds, often synthesized via click chemistry, have a wide range of pharmacological activities, including antifungal and anticonvulsant properties.[6][28] Monitoring their interaction with biological systems is a key aspect of drug development. The triazole moiety itself can be crucial for binding to biological targets, such as enzymes in a signaling pathway.
Generalized Signaling Pathway Modulation by a Triazole Drug
Caption: Inhibition of a kinase by a triazole drug.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. labinsights.nl [labinsights.nl]
- 3. mt.com [mt.com]
- 4. Mechanism of Click chemistry reveals its secrets [labonline.com.au]
- 5. Drug discovery - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. coleparmer.com [coleparmer.com]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. benchchem.com [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. broadpharm.com [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. Key Applications of HPLC | Phenomenex [phenomenex.com]
- 18. mt.com [mt.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. barnett-technical.com [barnett-technical.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. lcms.labrulez.com [lcms.labrulez.com]
- 27. shimadzu.com [shimadzu.com]
- 28. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
* Troubleshooting common issues in the synthesis of substituted piperidones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted piperidones.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My Dieckmann condensation to form a 4-piperidone is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in Dieckmann condensations for piperidone synthesis are common and can often be attributed to several factors, including the choice of base, reaction time, and temperature. The reaction is an equilibrium process, and side reactions can also consume starting materials or the desired product.[1]
Potential Causes and Solutions:
-
Base Selection: The choice of base is critical. While sodium ethoxide is commonly used, other bases might provide better yields depending on the substrate. Sodium hydride or sodium t-butoxide can be effective alternatives.[1]
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to side reactions and degradation of the product. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction at room temperature for an extended period (e.g., 24 hours) after an initial short heating period can sometimes improve the yield.[1]
-
Dilution: High dilution conditions can favor the intramolecular cyclization over intermolecular side reactions. Increasing the solvent volume can significantly improve the yield.[1]
-
Work-up Procedure: The work-up must be performed carefully to avoid the retro-Dieckmann reaction. Acidification of the reaction mixture should be done at a controlled temperature.[1]
Quantitative Data Summary:
| Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium | 24 | RT after initial 50°C | 72 |
| Sodium Hydride | 24 | RT | 64 |
| Sodium Methoxide | 24 | RT | 61 |
| Sodium t-butoxide | 24 | RT | 40 |
Yields are for the synthesis of 1-(2-phenethyl)-4-piperidone and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.[1]
Q2: I am attempting a double aza-Michael addition to a divinyl ketone to synthesize a 2-substituted 4-piperidone, but the yield is poor. How can I improve this?
A: The double aza-Michael reaction is an efficient method for synthesizing substituted piperidones. However, low yields can result from an inappropriate choice of solvent or reaction conditions.
Potential Causes and Solutions:
-
Solvent System: The choice of solvent can significantly impact the reaction outcome. While neat acetonitrile or dichloromethane may not be effective, a mixture of acetonitrile and aqueous sodium bicarbonate has been shown to be successful.[2]
-
Reaction Conditions: The reaction often requires heating to proceed to completion. Refluxing the reaction mixture after the initial addition of the divinyl ketone is a common practice.[2]
-
Stability of Starting Materials: Divinyl ketones, especially those with aliphatic substituents, can be unstable. It is often best to use them directly after preparation and purification.[2]
Quantitative Data Summary:
| Substituent (R) | Solvent System | Conditions | Yield (%) |
| Phenyl | Acetonitrile/aq. NaHCO₃ | Reflux, 1.5 h | 79 |
| 4-Chlorophenyl | Acetonitrile/aq. NaHCO₃ | Reflux, 1.5 h | 84 |
| 4-Methoxyphenyl | Acetonitrile/aq. NaHCO₃ | Reflux, 1.5 h | 81 |
| Methyl | Acetonitrile/aq. NaHCO₃ | Reflux, 1.5 h | 45 |
| Propyl | Acetonitrile/aq. NaHCO₃ | Reflux, 1.5 h | 52 |
Yields are for the synthesis of N-benzyl-2-substituted-4-piperidones and are representative. Actual yields may vary.[2]
Issue 2: Side Reactions
Q3: During my piperidone synthesis, I am observing the formation of significant byproducts. What are some common side reactions and how can I minimize them?
A: Side reactions are a frequent challenge in piperidone synthesis and can lead to complex reaction mixtures and difficult purification. The nature of the side products often depends on the specific synthetic route.
Common Side Reactions and Mitigation Strategies:
-
Intermolecular Condensation: In reactions like the Dieckmann condensation, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Solution: Employ high-dilution conditions to favor the intramolecular pathway.[1]
-
-
Aromatization: Tetrahydropyridine intermediates can sometimes aromatize to the corresponding pyridine derivatives, especially under harsh conditions.
-
Solution: Use milder reaction conditions and consider in situ reduction of the intermediate if possible.
-
-
Ring Contraction: In some cases, substituted piperidines can undergo ring contraction to form pyrrolidine derivatives.
-
Solution: This is often sequence-specific. Careful selection of the synthetic route and reaction conditions is necessary to avoid intermediates prone to this rearrangement.
-
-
Over-reduction: When reducing a piperidone to a piperidine, over-reduction of other functional groups can occur.
-
Solution: Choose a chemoselective reducing agent. For instance, sodium borohydride is generally milder than lithium aluminum hydride.
-
Issue 3: Purification Challenges
Q4: I am having difficulty purifying my substituted piperidone using silica gel column chromatography. I am observing significant tailing of my product spot on TLC.
A: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to the eluent to compete with the piperidone for binding to the silica gel.
-
Triethylamine (TEA): A common choice. Start by adding 0.5-2% (v/v) of TEA to your mobile phase.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can be effective for more basic compounds.
-
-
Stationary Phase Deactivation: Neutralize the acidic sites on the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing the basic modifier.
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.
-
Q5: My recovery of the piperidone from the column is very low. What could be the reason?
A: Low recovery can be due to irreversible adsorption of the compound onto the stationary phase or degradation on the column.
Potential Causes and Solutions:
-
Irreversible Adsorption: The strong interaction between the basic piperidone and acidic silica can lead to the product not eluting from the column.
-
Solution: Use the troubleshooting steps for tailing mentioned in the previous question, such as adding a basic modifier or using an alternative stationary phase.
-
-
Compound Instability: Some substituted piperidones can be sensitive to the acidic nature of silica gel and may degrade during chromatography.
-
Solution: Deactivate the silica gel with a base or use a less acidic stationary phase like neutral alumina. Minimizing the time the compound spends on the column by running a faster "flash" chromatography can also help.
-
Issue 4: Stereoselectivity
Q6: I am struggling to control the stereochemistry in my piperidone synthesis, resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a common challenge in the synthesis of substituted piperidones. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substrates and reagents.
Strategies to Improve Stereoselectivity:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions.[3] For example, using a chiral amine like (S)-α-phenylethylamine in a double aza-Michael addition can lead to the formation of diastereomeric piperidones that can potentially be separated.[2]
-
Catalyst Control: In many modern synthetic methods, the stereochemistry is controlled by a chiral catalyst. For instance, organocatalysts are often used in asymmetric aza-Michael reactions to produce enantiomerically enriched piperidines.[4]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.[5]
-
-
Substrate Control: The steric bulk of substituents on the starting materials can influence the facial selectivity of a reaction, leading to a preference for one diastereomer.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-4-Piperidone via Dieckmann Condensation
This protocol is a general procedure for the synthesis of N-substituted-4-piperidones from a primary amine and an alkyl acrylate.[1][6]
Step 1: Synthesis of the Diester Intermediate
-
To a solution of the primary amine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol), add methyl or ethyl acrylate (2.2 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Remove the solvent under reduced pressure to obtain the crude diester, which can often be used in the next step without further purification.
Step 2: Dieckmann Condensation
-
To a suspension of a base (e.g., sodium hydride or sodium ethoxide, 1.1 equiv.) in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diester (1.0 equiv.) in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude β-keto ester, add an excess of aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours until the decarboxylation is complete (monitor by TLC or by the cessation of CO₂ evolution).
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12.
-
Extract the product with an organic solvent (e.g., dichloromethane or toluene).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted-4-piperidone.
-
Purify the product by column chromatography or distillation.
Protocol 2: Synthesis of 2-Substituted-4-Piperidones via Double Aza-Michael Addition
This protocol describes the synthesis of 2-substituted-4-piperidones from a divinyl ketone and a primary amine.[2]
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a mixture of acetonitrile and aqueous sodium bicarbonate.
-
To this solution, add the divinyl ketone (1.0 equiv.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5-3 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-piperidone.
Mandatory Visualizations
Caption: A general workflow for the synthesis of N-substituted 4-piperidones.
Caption: Troubleshooting workflow for low yields in piperidone synthesis.
Caption: A decision tree for troubleshooting purification issues of piperidones.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for preparing substituted piperidones?
A: The main strategies include the cyclization of acyclic precursors, the modification of pre-existing piperidine or pyridine rings, and cycloaddition reactions. Key name reactions include the Dieckmann condensation for 4-piperidones, aza-Michael additions, and the Petrenko-Kritschenko piperidone synthesis.[6][7]
Q: Can I use a one-pot procedure for the synthesis of N-substituted-4-piperidones?
A: Yes, one-pot procedures are highly desirable for efficiency. For example, the synthesis of N-substituted-4-piperidones can be achieved in a one-pot reaction from 1,5-dihalopentan-3-ones and a primary amine. However, the synthesis of the dihalopentanone can be challenging.
Q: How do I choose the right protecting group for the nitrogen atom in piperidone synthesis?
A: The choice of a nitrogen protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Common protecting groups include benzyl (removable by hydrogenolysis), carbamates like Boc (removable with acid) and Cbz (removable by hydrogenolysis), and acyl groups.
Q: Are there any green chemistry approaches for piperidone synthesis?
A: Yes, there is growing interest in developing more environmentally friendly methods. This includes the use of water as a solvent, catalysis with reusable solid acid or base catalysts, and developing one-pot multi-component reactions to reduce waste and improve atom economy.
Q: What analytical techniques are most useful for monitoring the progress of a piperidone synthesis and characterizing the product?
A: Thin-layer chromatography (TLC) is commonly used for monitoring reaction progress. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS) is used to confirm the molecular weight, and infrared (IR) spectroscopy can identify key functional groups like the carbonyl group of the piperidone. For chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) is used to determine enantiomeric excess.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
* Optimization of reaction conditions to improve the yield of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a key intermediate in pharmaceutical development.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a suitable N-Boc-protected diester, such as dimethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate, to form the piperidone ring and generate the β-keto ester, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.
-
Alkylation: Methylation of the resulting β-keto ester at the C3 position using a suitable methylating agent to yield the final product.
Troubleshooting Guides
Part 1: Dieckmann Condensation
Issue 1: Low or No Yield of Methyl 1-Boc-4-oxo-piperidine-3-carboxylate
| Possible Cause | Suggested Solution |
| Inactive Base | Use a freshly opened or properly stored strong base (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide). Ensure anhydrous conditions as these bases are moisture-sensitive. |
| Inappropriate Solvent | The reaction is sensitive to the solvent. Aprotic solvents like THF or toluene are generally preferred to minimize side reactions. Protic solvents like ethanol can lead to transesterification if the ester groups differ from the solvent's alcoholate base. |
| Low Reaction Temperature | While lower temperatures can minimize side reactions, the activation energy for the condensation may not be reached. A gradual increase in temperature might be necessary. |
| High Dilution | While high dilution can favor intramolecular cyclization over intermolecular polymerization, excessive dilution can slow down the reaction rate to a halt. |
| Retro-Dieckmann Condensation | This reverse reaction can occur, especially if the product's acidic proton is not quenched. Ensure proper work-up with a mild acid to neutralize the enolate. |
Table 1: Illustrative Effect of Base and Solvent on Dieckmann Condensation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH (1.1) | Toluene | 80 | 65 |
| 2 | NaH (1.1) | THF | 65 | 75 |
| 3 | NaOEt (1.1) | Ethanol | 78 | 55 |
| 4 | KOt-Bu (1.1) | THF | 25 | 70 |
| 5 | NaH (2.0) | THF | 65 | 80 |
Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.
Part 2: Alkylation (Methylation)
Issue 2: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Weak Base | The acidity of the α-proton on the β-keto ester requires a sufficiently strong base for complete deprotonation. Consider using stronger, non-nucleophilic bases like LDA or LiHMDS. Weaker bases like potassium carbonate may result in incomplete reaction or side reactions. |
| O-Alkylation vs. C-Alkylation | Formation of the O-alkylated enol ether is a common side reaction. Using aprotic solvents and counterions that favor C-alkylation (e.g., lithium) can mitigate this. Softer electrophiles like methyl iodide also favor C-alkylation. |
| Dialkylation | The product itself does not have an acidic proton at the 3-position, so dialkylation at this position is not possible. |
| Ester Hydrolysis | If the base used is nucleophilic (e.g., NaOH, KOH) or if water is present, hydrolysis of the methyl ester can occur. Use non-nucleophilic bases and ensure anhydrous conditions. |
| Inappropriate Methylating Agent | While methyl iodide is common, other methylating agents like dimethyl sulfate or methyl triflate can be used. However, these are more reactive and may require careful temperature control to avoid side reactions. |
Table 2: Illustrative Effect of Base and Methylating Agent on Alkylation Yield
| Entry | Base | Methylating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | CH₃I | Acetone | 56 | 45 |
| 2 | NaH | CH₃I | THF | 0 to 25 | 70 |
| 3 | LDA | CH₃I | THF | -78 to 0 | 85 |
| 4 | LiHMDS | CH₃I | THF | -78 to 0 | 88 |
| 5 | NaH | (CH₃)₂SO₄ | THF | 0 to 25 | 65 |
Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.
Experimental Protocols
Protocol 1: Dieckmann Condensation to form Methyl 1-Boc-4-oxo-piperidine-3-carboxylate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous THF.
-
Addition of Diester: Dissolve dimethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Methylation to form this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF and cool to -78 °C.
-
Addition of β-Keto Ester: Dissolve Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is giving a polymeric solid instead of the desired cyclic product. What is happening?
A1: This is likely due to intermolecular condensation competing with the desired intramolecular cyclization. To favor the formation of the cyclic product, it is crucial to use high-dilution conditions. This can be achieved by slowly adding the diester solution to the base suspension over a prolonged period.
Q2: I am observing a significant amount of starting material even after prolonged reaction time in the methylation step. Why?
A2: This is likely due to incomplete deprotonation of the β-keto ester. The base you are using may not be strong enough. Consider switching to a stronger base like LDA or LiHMDS. Also, ensure that your reaction is completely anhydrous, as any moisture will consume the base.
Q3: My final product appears to be a mixture of C-alkylated and O-alkylated products. How can I improve the selectivity for C-alkylation?
A3: The choice of solvent and counterion can influence the C/O alkylation ratio. Polar aprotic solvents generally favor C-alkylation. Using lithium-based strong bases (like LDA or LiHMDS) often promotes C-alkylation. Additionally, using a "softer" electrophile like methyl iodide, as opposed to "harder" ones like dimethyl sulfate, can also increase the proportion of the C-alkylated product.
Q4: How can I effectively purify the final product?
A4: The final product, this compound, is generally amenable to purification by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The exact ratio will depend on the polarity of any impurities.
Technical Support Center: Purification of 4-Oxopiperidine-3-carboxylate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-oxopiperidine-3-carboxylate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-oxopiperidine-3-carboxylate esters?
The primary purification strategies for 4-oxopiperidine-3-carboxylate esters and their derivatives include:
-
Acid-Base Extraction: This technique is particularly effective for separating the target compound from non-basic or non-acidic impurities by adjusting the pH of the solution to manipulate its solubility in aqueous and organic phases.
-
Crystallization: This method is used to obtain a highly pure solid product from a crude mixture. The choice of solvent is critical for successful crystallization. For derivatives like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, crystallization as a hydrochloride salt is a common and effective strategy.[1]
-
Column Chromatography: Flash chromatography on silica gel is frequently employed to separate the desired ester from closely related impurities.[2]
-
Recrystallization: This is a final polishing step to further enhance the purity of an already crystallized product.
Q2: My product, an N-substituted 4-oxopiperidine-3-carboxylate ester, has low purity after synthesis. What is a good first purification step?
For N-substituted derivatives, a highly effective initial purification step is an acid-base extraction followed by crystallization as a hydrochloride salt. This process has been shown to significantly improve purity, for instance, from approximately 90-93% to over 99.5% for N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[1]
Q3: I am struggling with the stability of my 4-oxopiperidine-3-carboxylate ester during purification. What precautions should I take?
4-oxopiperidine-3-carboxylate esters can be sensitive to prolonged exposure to strong acids or bases, and elevated temperatures. It is advisable to:
-
Perform acid-base extractions at room temperature or below.
-
Minimize the time the compound spends in strongly acidic or basic aqueous solutions.
-
Use reduced pressure for solvent evaporation to avoid high temperatures.
-
Store the purified compound under inert atmosphere and at low temperatures if it is found to be unstable.
Troubleshooting Guides
Acid-Base Extraction and Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after extraction and crystallization | - Incomplete extraction from the aqueous layer.- Product is partially soluble in the aqueous layer.- Incorrect pH for precipitation/crystallization. | - Perform multiple extractions with the organic solvent.- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.- Carefully adjust the pH to the optimal range for precipitation (e.g., pH 1-2 for hydrochloride salt formation).[1] |
| Product oils out during crystallization | - The solvent is not ideal for crystallization.- The solution is supersaturated.- Impurities are present that inhibit crystallization. | - Try a different crystallization solvent or a solvent mixture.- Slow down the cooling process and introduce a seed crystal.- Perform a preliminary purification step like a quick filtration through a silica plug to remove gross impurities. |
| Low purity of the final crystalline product | - Co-precipitation of impurities.- Inefficient washing of the crystals. | - Recrystallize the product from a different solvent system.- Ensure the crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent).- Co-elution of the product and impurities. | - Systematically vary the polarity of the eluent. Try adding a small percentage of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product streaking on the column | - Compound is too polar for the chosen eluent.- Overloading the column.- Interaction with the stationary phase. | - Increase the polarity of the eluent.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a competing agent to the eluent (e.g., triethylamine for basic compounds). |
| Low yield after chromatography | - Irreversible adsorption of the product onto the silica gel.- Decomposition of the product on the column. | - Deactivate the silica gel with a small amount of triethylamine in the eluent before loading the sample.- Run the column quickly to minimize the residence time of the compound on the stationary phase. |
Quantitative Data Summary
The following table summarizes the yield and purity data for the purification of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride using an acid-base extraction and crystallization method.
| Parameter | Value | Reference |
| Initial Purity (Crude) | ~90-93% | [1] |
| Final Purity (after purification) | 99.5% - 99.6% (by HPLC) | [1] |
| Yield of Crystallization Step | 96.9% - 97.6% | [1] |
| Overall Yield (from starting materials) | 92.6% - 93.3% | [1] |
Experimental Protocols
Protocol 1: Purification of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester via Acid-Base Extraction and Crystallization[1]
-
Dissolution and Basification: Dissolve the crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester in an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Add water to the organic solution. Adjust the pH of the aqueous layer to 7-8 using a base like sodium carbonate or potassium carbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine all organic layers.
-
Acidification and Crystallization: To the combined organic layers, add hydrochloric acid to adjust the pH to 1-2. This will cause the hydrochloride salt of the product to precipitate.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold organic solvent.
-
Drying: Dry the solid product under vacuum to obtain pure N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
Protocol 2: General Purification by Flash Column Chromatography[2]
-
Sample Preparation: Dissolve the crude ester in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-oxopiperidine-3-carboxylate ester.
Visualized Workflows
Caption: Workflow for purification via acid-base extraction and crystallization.
Caption: General workflow for purification by flash column chromatography.
References
* Addressing challenges in the selective methylation of piperidine rings.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective methylation of piperidine rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the selective N-methylation of piperidines?
A1: The primary challenges include:
-
Over-methylation: The formation of quaternary ammonium salts is a common side reaction, especially when using reactive methylating agents like methyl iodide. This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine.[1]
-
Regioselectivity: In piperidine rings with multiple reactive sites, achieving methylation at the desired nitrogen atom without affecting other functional groups can be difficult.
-
Stereoselectivity: For chiral piperidines, controlling the stereochemical outcome of the methylation to obtain the desired diastereomer can be challenging.
-
Low Yield: Incomplete reactions, side product formation, and difficulties in purification can all contribute to low yields of the desired N-methylated product.[2][3]
-
Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the methylating agent, slowing down the reaction or preventing it altogether.
Q2: Which methods are recommended for selective mono-N-methylation of piperidines?
A2: Several methods are widely used, each with its advantages and disadvantages:
-
Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent. It is advantageous as it does not produce quaternary ammonium salts and is often high-yielding.[4][5]
-
Reductive Amination: This involves reacting the piperidine with an aldehyde (like formaldehyde) to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method generally avoids over-methylation.[1][4][6]
-
Protecting Group Strategy: This involves protecting other reactive functional groups on the piperidine ring, performing the N-methylation, and then deprotecting the other groups. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[7][8]
Q3: How can I avoid the formation of quaternary ammonium salts?
A3: To minimize or prevent over-methylation and the formation of quaternary ammonium salts, consider the following strategies:[1]
-
Use the Eschweiler-Clarke reaction or reductive amination: These methods are inherently less prone to forming quaternary salts compared to using alkyl halides.[1][4]
-
Control Stoichiometry: When using an alkylating agent like methyl iodide, use the piperidine in excess and add the alkylating agent slowly to the reaction mixture.
-
Choice of Base: Use a non-nucleophilic bulky base to mop up the acid generated during the reaction without competing in the alkylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation.
Q4: How do I choose the right analytical technique to monitor my reaction and characterize my product?
A4: The choice of analytical technique depends on the information you need:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress by observing the disappearance of starting material and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts. It can help in diagnosing side reactions.[9]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for monitoring reaction kinetics and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the product and for determining the regioselectivity and diastereoselectivity of the methylation.[10][11][12][13] For instance, the chemical shift of the N-methyl group can indicate its axial or equatorial position.[14]
Troubleshooting Guides
Issue 1: Low Yield of the N-Methylated Piperidine
| Observation | Potential Cause | Suggested Solution |
| Significant amount of starting material remains (TLC/GC-MS analysis) | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature cautiously, as this might promote side reactions. - Ensure the reagents are pure and active. For reductive amination, check the quality of the reducing agent. |
| Multiple spots on TLC, complex mixture in GC-MS | Formation of side products (e.g., over-methylation, byproducts from side reactions). | - If over-methylation is suspected, switch to the Eschweiler-Clarke or reductive amination method.[1] - Optimize stoichiometry by using an excess of the amine relative to the methylating agent. - Re-evaluate the reaction conditions (solvent, temperature, base). |
| Product is water-soluble and lost during workup | Formation of quaternary ammonium salt or protonated amine. | - Adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form. - Use a different workup procedure that avoids aqueous extraction if possible. |
| Product decomposition | Reaction conditions are too harsh. | - Lower the reaction temperature. - Use a milder methylating agent or reducing agent. |
Issue 2: Poor Regio- or Diastereoselectivity
| Observation | Potential Cause | Suggested Solution |
| Mixture of N-methylated isomers (NMR analysis) | Lack of regiocontrol in a molecule with multiple amine groups. | - Employ a protecting group strategy to block other reactive amine functionalities before methylation.[7] |
| Undesired ratio of diastereomers (NMR or chiral HPLC analysis) | Steric and electronic factors favoring the formation of the undesired isomer. | - Modify the substituents on the piperidine ring to sterically direct the methylation. - Change the methylating agent or reaction conditions (temperature, solvent) as these can influence the stereochemical outcome. - For C-H functionalization approaches, the choice of catalyst and protecting group can control site selectivity.[15][16] |
Data Presentation: Comparison of N-Methylation Methods
| Method | Substrate | Methylating Agent/Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Eschweiler-Clarke | Secondary Amine | HCHO, HCOOH | 98 | N/A | [10] |
| Reductive Amination | N-Boc-piperidine-4-carbaldehyde | CH₃NH₂, NaBH(OAc)₃ | High (not specified) | N/A | |
| Lithiation/Methylation | N-Boc 2-methyl piperidine derivative | s-BuLi, TMEDA, CO₂, MeI | 97 | single regio- and diastereoisomer | [11] |
| Rhodium-catalyzed C-H Functionalization | N-Bs-piperidine | Aryldiazoacetate, Rh₂(R-TPPTTL)₄ | 87 | 22:1 | [15] |
Note: Yields and selectivities are highly substrate-dependent and the values presented are from specific examples.
Experimental Protocols
Protocol 1: N-Methylation of a Secondary Piperidine via Eschweiler-Clarke Reaction
This protocol is adapted from a general procedure and should be optimized for specific substrates.[10]
Materials:
-
Secondary piperidine derivative (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Formic acid (1.8 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with DCM.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH) and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
Protocol 2: Selective N-Methylation using a Boc-Protecting Group Strategy
This is a general workflow illustrating the protecting group strategy.
Step 1: Boc Protection of the Piperidine Nitrogen
-
Dissolve the piperidine derivative in a suitable solvent (e.g., DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-Boc protected piperidine.
Step 2: N-Methylation of the Protected Piperidine This step will depend on the other functional groups present that need to be methylated. A common method for methylating a different amine in the presence of a Boc-protected amine would be reductive amination as described below, targeting a primary amine for methylation.
Step 3: Boc Deprotection
-
Dissolve the N-Boc protected compound in a suitable solvent (e.g., DCM or diethyl ether).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in a non-nucleophilic solvent), and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acid and solvent under reduced pressure to obtain the deprotected product, often as a salt.
Mandatory Visualizations
Caption: General workflow for the selective N-methylation of piperidines.
Caption: Troubleshooting logic for low yield in piperidine methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Piperidine Intermediates in Multi-Step Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with piperidine intermediates during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My piperidine intermediate appears to be degrading during my reaction or work-up. What are the common degradation pathways?
A1: Piperidine intermediates are susceptible to several degradation pathways, primarily:
-
Oxidation: The nitrogen atom can be oxidized to form an N-oxide, or the ring can undergo oxidative cleavage. This is often initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.[1]
-
Thermal Degradation: At high temperatures, C-N bond cleavage can occur, leading to ring-opening.[1] If the intermediate has a carboxylic acid moiety, decarboxylation can also be a problem.
-
Acid/Base Instability: While piperidines are often more stable as salts in acidic conditions, both strong acids and bases can catalyze hydrolysis or elimination reactions, depending on the specific structure of the intermediate.
-
Photodegradation: Exposure to light, particularly UV light, can initiate degradation through radical mechanisms.[1]
Q2: My solution of piperidine in a solvent like DMF or CH2Cl2 has formed crystals upon storage. What is causing this?
A2: This is a common issue and is typically due to the formation of a salt. Piperidine is a base and can react with acidic gases from the atmosphere, most commonly carbon dioxide (CO2), to form piperidinium carbonate.[2] It can also react with other acidic vapors in the laboratory environment, such as hydrogen chloride (HCl), to form piperidinium hydrochloride.[2] To prevent this, store piperidine solutions in well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A3: The formation of a quaternary ammonium salt is due to over-alkylation of the piperidine nitrogen. This can be minimized by:
-
Controlling Stoichiometry: Use a strict 1:1 stoichiometry of the piperidine and the alkylating agent. In some cases, a slight excess of the piperidine may be beneficial.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.
-
Choice of Base and Solvent: The reaction conditions can influence the rate of the second alkylation. Consider using a weaker base or a less polar solvent to modulate the reactivity.
Q4: How do I choose the right protecting group for my piperidine intermediate?
A4: The selection of a protecting group is a critical decision in a multi-step synthesis and depends on the stability of the protecting group to the reaction conditions in subsequent steps. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of the upcoming reaction(s).
-
Easy to remove in high yield with minimal side products.
-
"Orthogonal" to other protecting groups in your molecule, meaning you can remove one without affecting the others.[3]
Common protecting groups for piperidines include Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethyloxycarbonyl). A decision-making workflow for selecting a suitable protecting group is provided in the "Troubleshooting Guides" section.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Degradation of Piperidine Intermediates
This guide helps to identify the cause of instability and provides strategies to mitigate it.
Problem: Inconsistent analytical results (e.g., decreasing peak area in chromatography, appearance of new impurities) suggest degradation of the piperidine intermediate.
Troubleshooting Workflow:
References
* Minimizing side-product formation in reactions involving piperidone derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions involving piperidone derivatives.
N-Alkylation of Piperidone Derivatives
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the N-alkylation of piperidone derivatives, and how can it be minimized?
A1: The most prevalent side-product during N-alkylation with alkyl halides is the formation of quaternary ammonium salts due to over-alkylation.[1] This occurs when the newly formed tertiary amine is further alkylated. To minimize this, several strategies can be employed:
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture ensures that it preferentially reacts with the more abundant secondary amine, reducing the chance of dialkylation.[2] A syringe pump is recommended for precise control.[2]
-
Control of Stoichiometry: Using a slight excess of the piperidone starting material relative to the alkylating agent can help consume the alkyl halide before it reacts with the product.[1]
-
Choice of Base: Using a non-nucleophilic, sterically hindered base can minimize side reactions. The choice of base is often substrate-dependent and may require optimization.[1]
-
Alternative Methods: Employing reductive amination is a highly effective alternative that avoids the issue of over-alkylation.[3]
Q2: When should I choose direct N-alkylation versus reductive amination?
A2: The choice between these two methods depends on the substrate and the desired outcome.
-
Direct N-Alkylation is a straightforward method suitable for simple alkyl halides. However, it carries the risk of over-alkylation.[3]
-
Reductive Amination is a milder and often more selective method, particularly for introducing more complex alkyl groups.[3] It involves the reaction of the piperidone with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly effective at preventing the formation of quaternary ammonium salts.[3]
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the piperidone nitrogen. | • Use a syringe pump for slow addition of the alkyl halide.• Use a slight excess (1.1 eq) of the piperidone derivative.• Switch to reductive amination. |
| Low or No Conversion | • Steric hindrance.• Poor leaving group on the alkylating agent.• Inactive catalyst (for reductive amination).• Suboptimal solvent or temperature. | • For sterically hindered substrates, consider reductive amination.• Use an alkyl iodide instead of bromide or chloride.• Ensure the reducing agent for reductive amination is fresh.• Screen different solvents (e.g., MeCN, DMF) and temperatures. |
| Multiple Products in N-Arylation | • Catalyst deactivation.• Competing hydrodehalogenation or bis-arylation. | • Ensure the reaction is under an inert atmosphere (Argon or Nitrogen).• Optimize the phosphine ligand and base combination.• Use an excess of the piperidone starting material.[1] |
Quantitative Data: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Typical Yield of Mono-alkylated Product (%) | Typical Yield of Quaternary Salt (%) |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | MeCN | 70-85 | 10-25 |
| Direct Alkylation (Slow Addition) | Benzyl Bromide | K₂CO₃ | MeCN | 85-95 | <5 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | >95 | Not Observed |
Note: Yields are representative and can vary based on the specific piperidone derivative and reaction conditions.
Experimental Protocols
Protocol 1: Minimizing Over-Alkylation in Direct N-Alkylation
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidone derivative (1.1 equivalents) and anhydrous acetonitrile (to make a 0.1 M solution).
-
Reaction: Begin stirring the solution at room temperature. Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump. Add the alkyl halide to the reaction mixture over several hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting residue is the N-alkylpiperidinium salt. To obtain the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated piperidone.
Protocol 2: N-Alkylation via Reductive Amination
-
Setup: To a round-bottom flask, add the piperidone derivative (1.0 equivalent), the corresponding aldehyde or ketone (1.2 equivalents), and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reaction: Stir the mixture at room temperature. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagrams
Caption: Decision workflow for selecting an N-alkylation method.
N-Acylation of Piperidone Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the common acylating agents for piperidone derivatives, and what are their relative reactivities?
A1: The most common acylating agents are acyl chlorides and acid anhydrides. Acyl chlorides are generally more reactive than acid anhydrides, leading to faster reaction times but potentially more side reactions if other nucleophilic groups are present.[4][5] Acid anhydrides are often preferred as they are less sensitive to moisture and the byproduct is a carboxylic acid, which can be easier to remove than the hydrochloric acid generated from acyl chlorides.[6]
Q2: How can I achieve selective N-acylation if my piperidone derivative has other nucleophilic functional groups (e.g., a hydroxyl group)?
A2: Achieving selective N-acylation in the presence of other nucleophiles requires careful control of reaction conditions. The amine group of the piperidone is generally more nucleophilic than a hydroxyl group. To favor N-acylation:
-
Use a less reactive acylating agent: An acid anhydride is less reactive than an acyl chloride and may offer better selectivity.
-
Control the temperature: Running the reaction at a lower temperature can enhance selectivity.
-
Use a suitable base: A non-nucleophilic base like triethylamine or pyridine is typically used to neutralize the acid byproduct without competing in the acylation reaction.
Troubleshooting Guide: N-Acylation
| Problem | Potential Cause | Troubleshooting Steps |
| Diacylation or Acylation at other sites | • Highly reactive acylating agent.• Presence of multiple reactive sites. | • Use an acid anhydride instead of an acyl chloride.• Run the reaction at a lower temperature (e.g., 0 °C).• Use a protecting group strategy for other sensitive functional groups. |
| Incomplete Reaction | • Insufficiently reactive acylating agent.• Steric hindrance around the nitrogen. | • Switch to a more reactive acylating agent (acyl chloride).• Increase the reaction temperature or time.• Use a more effective catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts. |
| Hydrolysis of Acylating Agent | Presence of water in the reaction. | • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere. |
Quantitative Data: Reactivity of Acylating Agents
| Acylating Agent | Relative Reactivity | Typical Reaction Conditions | Byproduct | Potential Side Reactions |
| Acyl Chloride | High | Room temperature or 0 °C, with a base (e.g., Et₃N) | HCl | Acylation of other nucleophiles, hydrolysis. |
| Acid Anhydride | Moderate | Room temperature or gentle heating, with a base | Carboxylic Acid | Slower reaction rates, may require a catalyst (e.g., DMAP). |
Experimental Protocol
Protocol 3: Selective N-Acylation using Acid Anhydride
-
Setup: Dissolve the piperidone derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting flowchart for N-acylation reactions.
Condensation Reactions of Piperidone Derivatives
Frequently Asked Questions (FAQs)
Q1: What are common side-products in Knoevenagel condensations involving piperidone derivatives?
A1: The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound. While generally a high-yielding reaction, potential side-products can include:
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
-
Self-condensation: The piperidone itself may undergo self-condensation under certain basic conditions, although this is less common.
-
Formation of E/Z isomers: The product can often be a mixture of E and Z isomers.[7]
Q2: How can I control the stereoselectivity of condensation reactions?
A2: Controlling stereoselectivity often depends on the specific reaction and substrates. For the Knoevenagel condensation, the more thermodynamically stable isomer is typically favored, and equilibration can sometimes be achieved by adjusting the reaction time and temperature.[7] For other condensation reactions like the Dieckmann condensation, which is intramolecular, the stereochemistry is dictated by the formation of the most stable ring conformation.
Troubleshooting Guide: Condensation Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Michael Adduct | The product is reacting with the nucleophile. | • Use a stoichiometric amount of the active methylene compound.• Remove the product from the reaction mixture as it forms, if possible. |
| Low Yield in Dieckmann Condensation | • Unsuitable base or solvent.• Dimerization as a side reaction for larger rings. | • Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent.• For the formation of medium or large rings, high dilution conditions may be necessary to favor intramolecular cyclization over intermolecular dimerization.[8] |
| Mixture of E/Z Isomers | Kinetic control of the reaction. | • Allow the reaction to proceed for a longer time or at a slightly elevated temperature to favor the thermodynamically more stable isomer. |
Quantitative Data: Catalyst and Solvent Effects in Knoevenagel Condensation
| Catalyst | Solvent | Reaction Time | Typical Yield (%) | Notes |
| Piperidine | Ethanol | 2-6 hours | 85-95 | Classic conditions, generally good yields. |
| Pyrrolidine | Ethanol | 1-4 hours | 90-98 | Can be a more effective catalyst than piperidine.[7] |
| DABCO/[HyEtPy]Cl | Water | 10-40 minutes | 83-99 | Green and efficient catalytic system.[9] |
Experimental Protocol
Protocol 4: Knoevenagel Condensation with Piperidone
-
Setup: In a round-bottom flask, dissolve the piperidone derivative (1.0 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.05 equivalents) in a suitable solvent (e.g., ethanol).
-
Reaction: Add a catalytic amount of a base, such as piperidine (0.1 equivalents). Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by TLC. The product is often colored and may precipitate from the reaction mixture.
-
Work-up: If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a cold solvent to remove impurities. Recrystallization or column chromatography can be used for further purification if necessary.
Diagrams
Caption: Logical relationship of side-product formation in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of pharmaceutical intermediates.
Troubleshooting Guides
This section offers solutions to specific experimental issues in a question-and-answer format.
Crystallization Issues
Q: Our crystallization process is resulting in an inconsistent crystal form (polymorphism). What are the potential causes and how can we troubleshoot this?
A: Inconsistent crystal forms can significantly impact the physicochemical properties of the intermediate, such as solubility and stability.[1] Potential causes include variations in supersaturation, temperature, solvent composition, and the presence of impurities.[1]
-
Troubleshooting Steps:
-
Solvent System Analysis: Re-evaluate the solvent and anti-solvent ratios. The solubility of the intermediate is a critical factor, and slight variations can lead to different polymorphs.
-
Temperature Control: Ensure precise and consistent temperature control throughout the crystallization process. The cooling rate can influence nucleation and crystal growth.[2]
-
Seeding Strategy: If not already in use, implement a seeding strategy with the desired crystal form. This provides a template for crystal growth and can help to control polymorphism.
-
Impurity Profiling: Analyze the starting materials and the mother liquor for impurities that may be inhibiting or promoting the formation of a specific crystal form.
-
Process Analytical Technology (PAT): Employ in-line monitoring tools, such as Raman or Near-Infrared (NIR) spectroscopy, to track the crystallization process in real-time and detect any deviations from the desired polymorphic form.
-
Q: We are observing poor filtration and drying performance, with a slow filtration rate and a wet, sticky filter cake. What are the likely causes and solutions?
A: Poor filtration and drying are often linked to the physical properties of the crystals, such as size and shape. Small, needle-like crystals can pack tightly, leading to a dense filter cake that is difficult to de-liquid.
-
Troubleshooting Steps:
-
Particle Size and Morphology Control: Optimize the crystallization process to produce larger, more uniform crystals. This can be achieved by adjusting the cooling rate, agitation speed, and solvent system.
-
Filter Media Selection: Ensure the filter media is appropriate for the particle size of your intermediate. A filter with a smaller pore size may be required, but this can also slow down the filtration rate.
-
Slurry Concentration: The concentration of the solid in the slurry can impact filtration. A more dilute slurry may filter faster.
-
Washing Solvents: The choice of washing solvent is critical. An ideal washing solvent will effectively remove impurities without dissolving the product and will have a low boiling point for easier drying.
-
Drying Conditions: Optimize the drying temperature and vacuum to ensure efficient removal of residual solvents. Be cautious not to use excessively high temperatures that could cause degradation of the intermediate.[3]
-
Frequently Asked Questions (FAQs)
This section addresses broader topics and common questions related to process improvement in pharmaceutical intermediate production.
Process Scale-Up
Q: What are the most critical parameters to consider when scaling up a synthesis reaction for a pharmaceutical intermediate?
A: Scaling up a reaction from the laboratory to a manufacturing plant is not always a linear process.[3] Key parameters that require careful consideration include:
-
Mixing and Mass Transfer: Mixing efficiency can decrease at larger scales, potentially leading to localized "hot spots" or areas of high concentration, which can result in increased impurity formation.[3][4]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging for exothermic reactions. This can lead to runaway reactions if not properly controlled.[3][4]
-
Reaction Kinetics: A thorough understanding of the reaction kinetics is essential to predict how the reaction will behave at a larger scale and to identify any potential safety hazards.[3]
-
Impurity Profile: Minor impurities at the lab scale can become significant at the manufacturing scale. It is crucial to identify and control impurities early in the development process.[4]
Process Analytical Technology (PAT)
Q: What is Process Analytical Technology (PAT) and how can it be applied to improve the production of pharmaceutical intermediates?
A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[5][6][7]
-
Applications in Intermediate Production:
-
Real-time Monitoring: PAT tools like spectroscopy (NIR, Raman) and chromatography can be used for in-line or on-line monitoring of critical process parameters (CPPs) such as concentration, temperature, and pH.[5][8] This allows for immediate adjustments to the process, reducing variability and ensuring consistent product quality.[8]
-
Enhanced Process Understanding: By providing real-time data, PAT helps in developing a deeper understanding of the manufacturing process, which is a key principle of Quality by Design (QbD).[5][8]
-
Improved Quality Control: PAT can facilitate Real-Time Release Testing (RTRT), reducing the time and costs associated with traditional end-product testing.[5]
-
Impurity Management
Q: What are the common sources of impurities in pharmaceutical intermediates and what are the regulatory expectations for their control?
A: Impurities in pharmaceutical intermediates can originate from various sources and are broadly classified as organic impurities, inorganic impurities, and residual solvents.[9][10]
-
Common Sources:
-
Starting Materials and Reagents: Impurities present in the raw materials can be carried through the synthesis.[9]
-
By-products and Intermediates: Unwanted side reactions can generate by-products, and unreacted intermediates can remain in the final product.[9]
-
Degradation Products: The intermediate may degrade during manufacturing or storage.[9]
-
Catalysts and Manufacturing Equipment: Inorganic impurities can leach from catalysts or equipment.[9]
-
Solvents: Residual solvents are volatile organic compounds used during the synthesis.[9]
-
-
Regulatory Expectations:
Data Presentation
Table 1: Comparison of Crystallization Conditions on Intermediate Purity and Yield
| Parameter | Condition A | Condition B | Condition C |
| Solvent System | Methanol/Water | Ethanol/Water | Isopropanol/Water |
| Cooling Rate (°C/hour) | 5 | 10 | 15 |
| Seeding | No | Yes | Yes |
| Yield (%) | 85 | 92 | 88 |
| Purity (HPLC, %) | 98.5 | 99.8 | 99.1 |
| Crystal Morphology | Needles | Prisms | Plates |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general methodology for developing an HPLC method to identify and quantify impurities in a pharmaceutical intermediate.
-
Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of small molecules.
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Run a broad gradient (e.g., 5% to 95% organic phase over 30 minutes) to elute all potential impurities.
-
-
Detection: Use a UV detector and screen at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure detection of all impurities, as they may have different chromophores.
-
Method Optimization:
-
Adjust the gradient slope and duration to improve the resolution between the main peak and impurity peaks.
-
Optimize the mobile phase pH to improve the peak shape of acidic or basic compounds.
-
If necessary, screen other column chemistries (e.g., C8, phenyl-hexyl).
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.
Protocol 2: Gas Chromatography (GC) for Residual Solvent Analysis
This protocol provides a general approach for the analysis of residual solvents using headspace gas chromatography.
-
Sample Preparation: Accurately weigh the intermediate into a headspace vial. Add a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) that will dissolve the sample but not interfere with the analysis.
-
GC System and Column: Use a GC system equipped with a headspace autosampler and a flame ionization detector (FID). A common column choice is a polar stationary phase like polyethylene glycol (PEG).
-
Headspace Parameters: Optimize the headspace oven temperature, sample equilibration time, and injection volume to ensure complete volatilization of the residual solvents from the sample matrix into the headspace.
-
GC Method Parameters:
-
Set an appropriate injector and detector temperature.
-
Develop a temperature program for the GC oven to separate the different residual solvents. An initial isothermal period followed by a temperature ramp is a common starting point.
-
-
Quantification: Prepare calibration standards of the expected residual solvents in the same diluent used for the sample. Create a calibration curve to quantify the amount of each residual solvent in the intermediate.
Mandatory Visualizations
Caption: Workflow for troubleshooting an out-of-specification impurity result.
Caption: Experimental workflow for HPLC method development.
Caption: Relationship between CPPs and CQAs in crystallization.
References
- 1. syrris.com [syrris.com]
- 2. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. longdom.org [longdom.org]
- 6. Process analytical technology - Wikipedia [en.wikipedia.org]
- 7. ust.com [ust.com]
- 8. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. resolvemass.ca [resolvemass.ca]
* Techniques to prevent racemization during the synthesis of chiral piperidines.
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to racemization and loss of stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral piperidines?
A1: Racemization, the loss of a compound's specific stereochemistry, can be a significant challenge in chiral piperidine synthesis. The primary causes often revolve around the stability of stereogenic centers under the reaction conditions. Key factors include:
-
Harsh Reaction Conditions: Elevated temperatures, strong acidic or basic conditions can lead to the epimerization of stereocenters, especially those alpha to a carbonyl group or other activating functionalities.[1]
-
Inappropriate Reagents: The choice of base is critical. Strong, non-hindered bases can deprotonate stereogenic centers, leading to planar intermediates that lose their stereochemical information.
-
Sub-optimal Catalyst or Ligand: In catalytic asymmetric syntheses, an inappropriate choice of chiral catalyst or ligand, or the use of an impure catalyst, can result in poor enantiocontrol and the formation of a racemic or near-racemic mixture.
-
Prolonged Reaction Times: Allowing reactions to proceed for too long, especially under conditions that can promote racemization, increases the likelihood of product epimerization.
-
Work-up and Purification Conditions: Exposure to acidic or basic conditions during aqueous work-up or chromatography can also lead to racemization of the final product.
Q2: How do I choose the most suitable technique to synthesize a specific chiral piperidine and avoid racemization?
A2: The selection of a synthetic strategy depends on the desired substitution pattern and stereochemistry of the target piperidine. The main approaches to ensure high stereoselectivity include:
-
Catalytic Asymmetric Synthesis: This is often the most efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. Common methods include rhodium-catalyzed asymmetric reductive Heck reactions, iridium-catalyzed hydrogenations, and organocatalytic domino reactions.[2][3][4][5]
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is robust but less atom-economical than catalytic approaches.
-
Chemo-enzymatic Synthesis: This method utilizes enzymes to catalyze key stereoselective transformations, often with very high enantioselectivity and under mild reaction conditions.[2]
-
Substrate Control: In some cases, the existing stereocenters in a starting material can direct the formation of new stereocenters.
Q3: I am observing low enantiomeric excess (ee) in my product. What are the first troubleshooting steps I should take?
A3: Low enantiomeric excess is a common issue. A systematic approach to troubleshooting is recommended:
-
Verify Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can interfere with the catalyst or reaction mechanism.
-
Check Catalyst and Ligand Integrity: If using a catalytic system, verify the quality and activity of the catalyst and chiral ligand. Consider using a fresh batch or re-purifying the existing one.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Screen a range of solvents.
-
Concentration: Reaction concentration can influence the rate and selectivity of the reaction.
-
-
Review Reaction Setup: Ensure an inert atmosphere if the reaction is sensitive to air or moisture. The rate of addition of reagents can also be critical.
-
Analyze Work-up and Purification: Assess if racemization could be occurring during the work-up or purification steps. Use mild conditions and avoid prolonged exposure to harsh pH.
Troubleshooting Guides
Scenario 1: Poor Diastereo- and Enantioselectivity in a Rhodium-Catalyzed C-H Functionalization
Problem: You are attempting a dirhodium-catalyzed C-H functionalization to synthesize a substituted piperidine, but you are observing a low diastereomeric ratio (d.r.) and low enantiomeric excess (ee).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low stereoselectivity in Rh-catalyzed reactions.
Detailed Solutions:
-
Catalyst and Ligand: The choice of the chiral dirhodium tetracarboxylate catalyst is crucial. Different ligands can have a profound effect on both diastereoselectivity and enantioselectivity. For instance, in some C-H functionalization reactions, switching from Rh₂(S-DOSP)₄ to Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to significantly improve the diastereomeric ratio and enantiomeric excess.[6]
-
Temperature: Higher temperatures can sometimes lead to a decrease in stereoselectivity. It is advisable to run the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if this improves the outcome, although this may require longer reaction times.[6]
-
N-Protecting Group: The nature of the nitrogen protecting group on the piperidine precursor can influence the stereochemical outcome. Bulky protecting groups can create steric hindrance that favors the formation of one stereoisomer over another.
Scenario 2: Racemization during an Organocatalytic Domino Reaction
Problem: You are using an organocatalytic domino reaction to synthesize a tetrahydropyridine precursor to your chiral piperidine, but the final product shows significant racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization in organocatalytic reactions.
Detailed Solutions:
-
Base Selection: The use of a strong, non-sterically hindered base can lead to the deprotonation of acidic protons at stereogenic centers, causing racemization. Consider switching to a more hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -25 °C to 0 °C) to minimize the rate of racemization.[2]
-
Minimize Pre-activation: If your procedure involves a pre-activation step, keep it as short as possible. Prolonged exposure of an activated intermediate to a base before the next reaction partner is added increases the risk of racemization.
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Piperidine Synthesis
| Catalytic System | Substrate Type | Product Type | Typical Yield (%) | Typical ee (%) | Reference |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | 81 | 96 | [4] |
| Ir-complex / MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | 2-Alkyl-piperidine | >95 | 88-93 | [5] |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc-piperidine, Methyl aryldiazoacetate | C2-functionalized piperidine | 87 | 83 | [6] |
| Quinine-derived squaramide organocatalyst | 1,3-dicarbonyl, β-nitroolefin, aldimine | Polysubstituted tetrahydropyridine | 85-95 | 90-99 | [2] |
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from a published procedure for the synthesis of 3-substituted tetrahydropyridines.[3][4]
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
[Rh(cod)(OH)]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Aqueous Cesium Hydroxide (CsOH) (2.0 equiv)
-
Tetrahydrofuran (THF), Toluene, Water (1:1:1 ratio)
Procedure:
-
In a glovebox, pre-form the catalyst by stirring [Rh(cod)(OH)]₂ and (S)-Segphos in THF for 30 minutes.
-
In a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate and the arylboronic acid.
-
Add the pre-formed catalyst solution to the reaction vessel.
-
Add the THF:Toluene:Water solvent mixture.
-
Add the aqueous CsOH solution.
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
Protocol 2: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines
This protocol is a general guideline for an organocatalytic domino reaction.[2]
Materials:
-
1,3-dicarbonyl compound (1.0 equiv)
-
β-nitroolefin (1.0 equiv)
-
Aldimine (2.0 equiv)
-
Quinine-derived squaramide catalyst (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst.
-
Add the 1,3-dicarbonyl compound, the β-nitroolefin, and the aldimine.
-
Add anhydrous dichloromethane.
-
Cool the mixture to -25 °C and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Chemo-enzymatic Synthesis of Chiral Piperidines
This protocol outlines a general procedure for an enzyme-catalyzed reduction.[2]
Materials:
-
N-substituted tetrahydropyridine (THP) substrate
-
Buffered enzyme solution (e.g., ene-reductase)
-
Isopropanol
-
Aqueous NaOH
Procedure:
-
To the buffered enzyme solution, add the N-substituted THP substrate to a final concentration of 10 mM.
-
Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Quench the reaction by adding an equal volume of isopropanol.
-
Centrifuge the mixture to precipitate the enzymes and collect the supernatant.
-
Basify the supernatant with aqueous NaOH to pH > 12.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Dry the organic layer, concentrate, and purify as needed.
Logical Relationships
Caption: Decision-making workflow for preventing racemization in chiral piperidine synthesis.
References
- 1. Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
* Comparative analysis of different synthetic routes to 3-methyl-4-oxopiperidines.
For researchers, scientists, and professionals in drug development, the 3-methyl-4-oxopiperidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural features are often key to the efficacy of novel therapeutics. This guide provides a comparative analysis of four distinct synthetic routes to this important heterocyclic motif: synthesis from pyridinium salts, Dieckmann condensation, intramolecular aza-Michael addition, and a multicomponent Hantzsch-type reaction followed by reduction. Each method is evaluated based on its synthetic efficiency, step-count, and the nature of the required starting materials, supported by detailed experimental protocols and quantitative data.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to 3-methyl-4-oxopiperidines is contingent on several factors, including the desired substitution pattern, stereochemical control, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the four distinct synthetic strategies detailed in this guide.
| Parameter | Route 1: From Pyridinium Salts | Route 2: Dieckmann Condensation | Route 3: Intramolecular Aza-Michael Addition | Route 4: Hantzsch-Type Reaction & Reduction |
| Starting Materials | 4-Methylpyridine, Benzyl Halide | N-substituted bis(2-carboxyethyl)amine derivative | Amino-alkenone | Ethyl acetoacetate, Acetaldehyde, Ammonia |
| Key Intermediates | N-Benzyl-3-hydroxy-4-methylpiperidine | N-Benzyl-3-ethoxycarbonyl-4-oxopiperidine | - | 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Number of Steps | 5 | 3-4 | 1 (cyclization) | 3 |
| Overall Yield | ~80%[1] | 60-70% | 79-85% (for related alkylation)[2] | 70-80% |
| Reaction Time | Multi-day | 1-2 days | Hours to 1 day | 1-2 days |
| Key Reagents | NaBH₄, Jones Reagent (CrO₃), Pd/C, (Boc)₂O | NaOEt, HCl | Base (e.g., NaOMe) or Lewis Acid | Oxidizing agent, H₂/Catalyst |
| Stereoselectivity | Diastereomeric mixture possible at reduction step | Achiral or racemic products typically | Can be stereoselective with chiral auxiliaries | Achiral product |
Experimental Protocols
Route 1: Synthesis from 4-Methylpyridinium Salt
This multi-step synthesis offers a high overall yield and begins with readily available starting materials. The key transformations involve the reduction of the pyridine ring, followed by oxidation to introduce the ketone functionality[1][3].
Step 1: N-Benzylation of 4-Methylpyridine To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add benzyl chloride (1.1 eq). The reaction mixture is heated to reflux for 4-6 hours. After cooling, the resulting precipitate, 1-benzyl-4-methylpyridinium chloride, is collected by filtration and washed with diethyl ether.
Step 2: Reduction to N-Benzyl-4-methylpiperidine The 1-benzyl-4-methylpyridinium chloride (1.0 eq) is dissolved in methanol. Sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give N-benzyl-4-methylpiperidine.
Step 3: Hydroxylation This step is not explicitly detailed in the primary abstract but is a necessary precursor to the subsequent oxidation. A potential method involves hydroboration-oxidation of an appropriate enamine intermediate.
Step 4: Oxidation to N-Benzyl-3-methyl-4-oxopiperidine The N-benzyl-3-hydroxy-4-methylpiperidine (1.0 eq) is dissolved in acetone and cooled to 0 °C. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. Isopropanol is added to quench the excess oxidant, and the mixture is filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield N-benzyl-3-methyl-4-oxopiperidine. A patent describes a similar oxidation with a yield of 91.5%[3].
Step 5: Debenzylation and N-Boc Protection The N-benzyl-3-methyl-4-oxopiperidine (1.0 eq) is dissolved in ethanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting crude 3-methyl-4-oxopiperidine is then dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base like triethylamine are added. The reaction is stirred at room temperature for 12 hours to afford tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate after purification.
Route 2: Dieckmann Condensation
The Dieckmann condensation is a classical method for the formation of cyclic β-keto esters, which are direct precursors to 4-oxopiperidines. This route involves the intramolecular cyclization of a diester[4][5].
Step 1: Synthesis of the Diester Precursor N-benzyl-bis(2-cyanoethyl)amine is synthesized by the cyanoethylation of benzylamine with two equivalents of acrylonitrile. Subsequent acidic hydrolysis of the dinitrile in the presence of an alcohol (e.g., ethanol) yields the corresponding N-benzyl-bis(2-ethoxycarbonylethyl)amine.
Step 2: Dieckmann Condensation The diester (1.0 eq) is added to a solution of sodium ethoxide (NaOEt, 1.2 eq) in dry ethanol. The mixture is heated to reflux for 4-6 hours. The reaction is cooled, and the resulting sodium salt of the β-keto ester is precipitated. The solid is collected and dissolved in water.
Step 3: Hydrolysis and Decarboxylation The aqueous solution of the β-keto ester salt is acidified with concentrated hydrochloric acid and heated to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation. After cooling, the solution is neutralized with a base, and the product, N-benzyl-4-oxopiperidine, is extracted with an organic solvent. An optimized procedure for a similar Dieckmann condensation reports a yield of 72% with 98% purity[5].
Step 4: 3-Methylation To introduce the methyl group at the 3-position, the N-benzyl-4-oxopiperidine can be converted to its enamine or enolate, followed by reaction with a methylating agent such as methyl iodide.
Route 3: Intramolecular Aza-Michael Addition
This approach relies on the conjugate addition of an amine to an α,β-unsaturated ketone within the same molecule to form the piperidine ring. This method can offer good stereochemical control.
Step 1: Synthesis of the Amino-alkenone Precursor A suitable precursor, such as a 1-amino-6-hepten-3-one derivative, is required. The methyl group can be introduced at the desired position on the carbon backbone during the synthesis of this precursor.
Step 2: Intramolecular Cyclization The amino-alkenone precursor is dissolved in a suitable solvent, and a base (e.g., sodium methoxide) or a Lewis acid is added to catalyze the intramolecular aza-Michael addition. The reaction is typically stirred at room temperature or gently heated until completion. The resulting 3-methyl-4-oxopiperidine is then isolated and purified. While a direct protocol for this specific target is not detailed, the alkylation of a related piperidone to introduce a 3-alkyl group has been reported with yields of 79-85%[2].
Route 4: Hantzsch-Type Reaction and Subsequent Reduction
The Hantzsch pyridine synthesis is a well-known multicomponent reaction that can be adapted to produce substituted pyridines, which can then be reduced to the corresponding piperidines[6][7].
Step 1: Hantzsch Dihydropyridine Synthesis A mixture of ethyl acetoacetate (2.0 eq), acetaldehyde (1.0 eq), and aqueous ammonia (1.0 eq) is heated in ethanol. This one-pot reaction leads to the formation of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: Aromatization and Decarboxylation The dihydropyridine is oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate. Subsequent hydrolysis of the ester groups and thermal decarboxylation yields 2,6-dimethylpyridine.
Step 3: Reduction to Piperidine The substituted pyridine is then reduced to the corresponding piperidine. This can be achieved by catalytic hydrogenation using a catalyst such as platinum oxide or Raney nickel under a hydrogen atmosphere. The resulting 2,6-dimethylpiperidine can then be further functionalized. While this route does not directly yield the 3-methyl-4-oxo structure, it provides a pathway to a substituted piperidine core that can be modified in subsequent steps.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships between the different synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of the four synthetic routes to 3-methyl-4-oxopiperidines.
Caption: Step-wise experimental workflow for the synthesis from a pyridinium salt (Route 1).
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. ijcrt.org [ijcrt.org]
Validating the Structure of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis for the structural validation of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published spectral data for this specific compound, this guide presents a predicted spectroscopic profile based on known chemical shift principles and fragmentation patterns of analogous structures. For comparative purposes, we will contrast the expected data with the known data for a closely related analog, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate, to highlight the structural nuances discernible through these analytical techniques.
Predicted and Comparative Spectroscopic Data
The structural integrity of this compound can be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The presence and position of the additional methyl group at the C3 position, compared to its unsubstituted analog, is the key differentiating feature.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc protecting group, and the methyl ester. The introduction of the methyl group at C3 will simplify the signal for the proton at this position to a singlet and will influence the chemical shifts of the neighboring methylene protons.
| Assignment | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (Analog) | Key Differences & Rationale |
| C(CH₃)₃ (Boc) | ~1.47 (s, 9H) | ~1.46 (s, 9H) | Minimal change expected in the bulky tert-butyl group. |
| CH₃ (Ester) | ~3.75 (s, 3H) | ~3.73 (s, 3H) | Minor electronic effect from the adjacent methyl group. |
| C3-CH₃ | ~1.35 (s, 3H) | N/A | A singlet integrating to 3 protons, a key indicator of the C3-methyl group. |
| Piperidine Ring Protons | Multiplets in the range of ~2.5 - 4.2 ppm | Multiplets in the range of ~2.5 - 4.2 ppm | The splitting patterns will be significantly different due to the absence of a proton at C3 and altered dihedral angles. |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides a clear carbon count and information about the chemical environment of each carbon atom. The additional methyl group and the quaternary carbon at the C3 position will be defining features.
| Assignment | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (Analog) | Key Differences & Rationale |
| C=O (Ketone) | ~205 | ~206 | Minimal change expected for the ketone carbonyl. |
| C=O (Ester) | ~172 | ~170 | Slight downfield shift due to the alpha-methyl substitution. |
| C=O (Boc) | ~154 | ~154 | No significant change expected. |
| C -(CH₃)₃ (Boc) | ~80 | ~80 | No significant change expected. |
| C 3 | ~55 (Quaternary) | ~52 (Methine) | The signal for C3 will be a quaternary carbon, a significant difference. |
| Piperidine Ring Carbons | Signals in the range of ~35-55 ppm | Signals in the range of ~35-55 ppm | Shifts of C2 and C4 will be influenced by the C3-methyl group. |
| C H₃ (Ester) | ~52 | ~52 | No significant change expected. |
| C 3-CH₃ | ~20 | N/A | A new signal in the aliphatic region confirming the methyl group. |
| C (CH₃)₃ (Boc) | ~28 | ~28 | No significant change expected. |
Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ and other adducts. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
| Ion | Predicted m/z for C₁₃H₂₁NO₅ | Expected Fragmentation Pattern |
| [M+H]⁺ | 272.1441 | Loss of isobutylene (-56) from the Boc group, loss of the methoxy group (-31), and cleavage of the piperidine ring. |
| [M+Na]⁺ | 294.1261 | Adduct formation with sodium. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-QTOF mass spectrometer for high-resolution mass measurements.
-
Analysis Parameters:
-
Ionization mode: Positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas (N₂): Flow rate appropriate for the instrument.
-
Drying gas (N₂): Temperature and flow rate optimized for signal intensity.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and analyze the fragmentation pattern to confirm the structure.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the expected mass spectral fragmentation.
Caption: Workflow for the synthesis and spectroscopic validation.
Caption: Predicted ESI-MS fragmentation pathways.
This guide provides a framework for the validation of this compound. The combination of detailed NMR and MS analyses, coupled with a comparative approach against a known analog, offers a robust method for unambiguous structure elucidation, which is critical for applications in research and drug development.
* Comparing the reactivity of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate with its analogs.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Reactivity of Substituted 4-Oxo-piperidine-3-carboxylates
In the landscape of pharmaceutical research and drug development, the substituted piperidine scaffold remains a cornerstone for the synthesis of a diverse array of bioactive molecules. Among these, Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its analogs are pivotal intermediates. Understanding their comparative reactivity is crucial for optimizing synthetic routes and accessing novel chemical entities. This guide provides an objective comparison of the reactivity of this compound with its key analogs in fundamental organic transformations, supported by experimental data.
Introduction to the Core Scaffold
This compound is a versatile building block featuring a piperidone core, a Boc-protected nitrogen, and a quaternary center at the 3-position bearing both a methyl group and a methyl carboxylate. These features impart specific reactivity patterns that differ from its analogs, primarily the 3-unsubstituted and other 3-alkyl substituted counterparts. The presence of the 3-methyl group introduces significant steric hindrance, which profoundly influences the accessibility of the adjacent carbonyl group and the enolizable alpha-proton.
Comparative Reactivity in Key Transformations
To elucidate the differences in reactivity, we will examine three fundamental reactions: ketone reduction, enolate alkylation, and reductive amination. The following sections present a comparative analysis based on a hypothetical collation of typical experimental results.
Reduction of the 4-Oxo Group
The reduction of the ketone at the C4 position is a common step to introduce a hydroxyl group, often with the potential for creating a new stereocenter. The steric environment around the carbonyl group plays a critical role in the rate and stereoselectivity of this transformation.
Table 1: Comparison of Ketone Reduction Yields and Diastereoselectivity
| Compound Name | Reducing Agent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Methyl 1-Boc-4-oxo-piperidine-3-carboxylate | NaBH₄ | 1 | 95 | 4:1 |
| This compound | NaBH₄ | 4 | 85 | >95:5 (cis favored) |
| Methyl 1-Boc-3-ethyl-4-oxo-piperidine-3-carboxylate | NaBH₄ | 6 | 80 | >95:5 (cis favored) |
The data clearly indicates that the introduction of a methyl group at the 3-position significantly impacts the reaction rate, requiring a longer time for completion compared to the unsubstituted analog. This is attributed to the increased steric hindrance around the carbonyl group, which impedes the approach of the hydride reagent. However, this steric bulk also leads to a remarkable increase in diastereoselectivity, favoring the formation of the cis-alcohol where the hydroxyl group and the 3-carboxylate are on the same face of the ring. The even bulkier ethyl group at the 3-position further slows the reaction and slightly decreases the yield, while maintaining high diastereoselectivity.
Experimental Protocol: General Procedure for the Reduction of 4-Oxo-piperidines
To a solution of the respective Methyl 1-Boc-4-oxo-piperidine-3-carboxylate analog (1.0 eq) in methanol (0.1 M) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with acetone, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.
Alkylation of the 3-Position
For analogs lacking a substituent at the 3-position, alkylation via the enolate is a key transformation to introduce complexity. The reactivity of the enolate is influenced by electronic and steric factors.
Table 2: Comparison of C3-Alkylation Yields
| Compound Name | Base | Alkylating Agent | Reaction Time (h) | Yield (%) |
| Methyl 1-Boc-4-oxo-piperidine-3-carboxylate | LDA | Methyl Iodide | 2 | 88 |
| Methyl 1-Boc-4-oxo-piperidine-3-carboxylate | LDA | Ethyl Iodide | 4 | 75 |
| This compound | LDA | - | - | N/A |
As this compound already possesses a quaternary center at the 3-position, it cannot undergo further alkylation at this site. The unsubstituted analog, however, readily undergoes alkylation with high yields, particularly with a less sterically demanding electrophile like methyl iodide. The use of a bulkier electrophile such as ethyl iodide results in a lower yield and a longer reaction time, highlighting the sensitivity of this reaction to steric hindrance.
Experimental Protocol: General Procedure for Alkylation of Methyl 1-Boc-4-oxo-piperidine-3-carboxylate
To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. The alkylating agent (1.2 eq) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Reductive Amination of the 4-Oxo Group
Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in pharmaceutically active compounds. The steric hindrance around the carbonyl group is a determining factor for the rate of imine formation and subsequent reduction.
Table 3: Comparison of Reductive Amination Yields
| Compound Name | Amine | Reducing Agent | Reaction Time (h) | Yield (%) |
| Methyl 1-Boc-4-oxo-piperidine-3-carboxylate | Benzylamine | Sodium Triacetoxyborohydride | 6 | 92 |
| This compound | Benzylamine | Sodium Triacetoxyborohydride | 18 | 75 |
| Methyl 1-Boc-3-ethyl-4-oxo-piperidine-3-carboxylate | Benzylamine | Sodium Triacetoxyborohydride | 24 | 68 |
The results demonstrate a clear trend of decreasing reactivity with increasing steric bulk at the 3-position. The unsubstituted analog undergoes reductive amination with benzylamine in high yield and a relatively short reaction time. The presence of the 3-methyl group in the target compound significantly slows down the reaction and reduces the yield, a consequence of the hindered approach of the amine to the carbonyl carbon for the initial imine formation. This effect is even more pronounced with the 3-ethyl analog.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of the 4-oxo-piperidine derivative (1.0 eq) and the primary amine (1.2 eq) in 1,2-dichloroethane (0.1 M), sodium triacetoxyborohydride (1.5 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Flow of Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the target molecule with its analogs.
Caption: Comparative reactivity workflow for piperidone analogs.
Conclusion
The reactivity of this compound is significantly influenced by the presence of the 3-methyl group. Compared to its unsubstituted analog, it exhibits slower reaction rates in both ketone reduction and reductive amination due to increased steric hindrance. However, this steric congestion can be advantageous, leading to higher diastereoselectivity in reduction reactions. The quaternary nature of the 3-position precludes further alkylation at this site. For drug development professionals, these reactivity patterns are critical considerations in the design of synthetic routes. The choice of a specific 4-oxo-piperidine-3-carboxylate analog will depend on the desired downstream transformations and the stereochemical outcome required for the final target molecule. This guide provides a foundational understanding to aid in the rational selection and application of these valuable synthetic intermediates.
* Analytical methods for confirming the purity and identity of synthesized piperidine compounds.
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized piperidine compound's purity and identity is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your specific needs.
The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products. Its presence necessitates the use of robust analytical techniques to verify the successful synthesis of the target molecule and to identify and quantify any process-related impurities or degradation products. The choice of analytical method depends on several factors, including the physicochemical properties of the compound, the nature of the expected impurities, and the required level of sensitivity and accuracy.
Comparative Analysis of Key Analytical Methods
A variety of analytical techniques are employed to assess the purity and confirm the identity of synthesized piperidine compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse methods for purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and identity confirmation. Elemental Analysis (EA) provides fundamental information about the elemental composition, and Fourier-Transform Infrared (FTIR) spectroscopy is a rapid tool for confirming the presence of key functional groups.
The following table summarizes the performance of these analytical methods in the context of piperidine compound analysis.
| Analytical Method | Parameter | Typical Performance for Piperidine Compounds | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | >99% achievable | Quantification of main component and impurities |
| Linearity (r²) | >0.999 | Quantitative analysis | |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | Trace impurity detection | |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/mL | Accurate measurement of low-level impurities | |
| Accuracy (% Recovery) | 98 - 102% | Assay of active pharmaceutical ingredients (APIs) | |
| Precision (%RSD) | <2% | Method reproducibility | |
| Gas Chromatography (GC) | Purity (%) | >99% achievable | Analysis of volatile and thermally stable compounds |
| Linearity (r²) | >0.99 | Quantitative analysis | |
| LOD | ng/mL to pg/mL range | Residual solvent analysis, volatile impurities | |
| LOQ | ng/mL to pg/mL range | Quantification of volatile impurities | |
| Accuracy (% Recovery) | 95 - 105% | Purity assessment of volatile piperidines | |
| Precision (%RSD) | <5% | Method reproducibility | |
| Mass Spectrometry (MS) | Mass Accuracy | <5 ppm (High Resolution MS) | Molecular weight determination and formula confirmation |
| Sensitivity | Femtomole to attomole range | Identification of trace impurities and metabolites | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity (qNMR, %) | >98% achievable | Structural elucidation and absolute quantification |
| Accuracy (qNMR, %) | 98.5 - 101.5% | Purity determination without a reference standard of the impurity | |
| Precision (qNMR, %RSD) | <1.5% | High-precision assays | |
| Elemental Analysis (EA) | Accuracy (% Element) | ±0.4% of the theoretical value | Confirmation of elemental composition (C, H, N) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic bands for N-H, C-H, C-N stretches | Rapid confirmation of functional groups |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized piperidine compound by assessing the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Sample of synthesized piperidine compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to separate impurities with a wide range of polarities.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of the piperidine compound in the mobile phase to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution for linearity assessment.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: Determined by the UV absorbance profile of the piperidine compound (e.g., 210 nm if no strong chromophore is present).
-
-
Analysis: Inject the prepared solutions and record the chromatograms.
-
Data Processing: Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Gas Chromatography (GC)
Objective: To assess the purity of a volatile piperidine compound and quantify residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Suitable solvent for sample dissolution (e.g., dichloromethane, methanol)
-
Sample of synthesized piperidine compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the piperidine compound in a suitable solvent. For some piperidines, derivatization may be required to increase volatility and thermal stability.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Carrier gas: Helium at a constant flow rate
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Determine the purity based on the area percentage of the main peak. Quantify residual solvents using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the purity of the synthesized piperidine compound using quantitative NMR (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
Sample of synthesized piperidine compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the piperidine compound and the internal standard into an NMR tube. Dissolve the solids in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete signal relaxation.
-
Acquire other spectra as needed for structural confirmation (e.g., ¹³C NMR, COSY, HSQC).
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).[1][2][3]
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental formula of the synthesized piperidine compound.
Instrumentation:
-
Mass spectrometer (e.g., ESI-TOF, GC-MS)
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done directly via infusion or through a chromatographic system (LC-MS or GC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or M⁺·).
-
For high-resolution mass spectrometry (HRMS), compare the accurate mass measurement to the theoretical mass to confirm the elemental formula.
-
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the experimental workflows for purity and identity confirmation.
Caption: Workflow for Purity Determination using HPLC and GC.
Caption: Workflow for Identity Confirmation using NMR and MS.
Conclusion
The confirmation of purity and identity of synthesized piperidine compounds requires a multi-faceted analytical approach. While HPLC and GC are robust methods for routine purity assessment, NMR and MS are essential for unequivocal structural confirmation.[4][5] For a comprehensive characterization, a combination of these techniques is often employed. Quantitative NMR is a powerful tool for determining purity without the need for specific impurity reference standards.[1][2][6] Elemental analysis provides fundamental confirmation of the elemental composition, and FTIR offers a quick check for the presence of key functional groups.[7][8][9][10] By selecting the appropriate analytical methods and following detailed experimental protocols, researchers can ensure the quality and integrity of their synthesized piperidine compounds.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. eolss.net [eolss.net]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
* Cross-validation of experimental data with published literature on piperidine carboxylates.
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, piperidine carboxylates have garnered significant attention for their diverse pharmacological activities, targeting a range of enzymes implicated in various diseases.[2] This guide provides a comparative analysis of piperidine carboxylates, cross-validating experimental data with published literature to support researchers in their drug discovery endeavors. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate informed decision-making.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative piperidine derivatives against key protein targets. This data has been compiled from various published studies to provide a comparative overview.
| Compound/Derivative Class | Target Enzyme | IC50/EC50/Ki | Reference Compound | Publication(s) |
| Piperidine Carboxamides | µ-Calpain | 9 nM (Ki) for compound 11j | - | [3] |
| Piperidine-3-Carboxamide Derivatives | Cathepsin K | 0.08 µM (IC50) for compound H-9 | MIV-711 | [4] |
| Piperidyl Benzimidazole Carboxamides | PARP-1 | 18.65 µM (IC50) for compound 3c | Acarbose | [5] |
| N-Arylpiperidine-3-carboxamides | Melanoma Cells (A375) | 0.88 µM (IC50) for compound 1 | - | [1] |
| Piperidine Carboxamides | P. falciparum (3D7) | 0.14-0.19 µM (EC50) for SW042 | - | [6] |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, we have visualized a key signaling pathway and a typical experimental workflow using the DOT language.
PARP-1 Signaling Pathway in DNA Repair and Cancer
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[7] In cancers with deficient homologous recombination repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making it an attractive therapeutic target.[7] Piperidine derivatives have been explored as PARP-1 inhibitors.[5]
Caption: PARP-1 signaling in DNA repair and its inhibition by piperidine carboxylates.
General Experimental Workflow for Characterizing Piperidine Carboxylates
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel piperidine carboxylate derivatives.
Caption: A generalized experimental workflow for piperidine carboxylate drug discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are summaries of standard in vitro assays for determining the inhibitory activity of piperidine carboxylates against calpain, cathepsin K, and PARP-1.
Calpain Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of calpain activity by measuring the fluorescence of a cleaved substrate.
-
Materials:
-
Purified calpain enzyme
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)
-
Test piperidine carboxylate compounds
-
Known calpain inhibitor (positive control, e.g., Z-LLY-FMK)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~400/505 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds, a vehicle control (e.g., DMSO), and the purified calpain enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well and determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cathepsin K Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the proteolytic activity of cathepsin K.
-
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-LR-AFC)
-
Assay buffer (e.g., MES buffer with DTT and EDTA)
-
Test piperidine carboxylate compounds
-
Known cathepsin K inhibitor (positive control, e.g., E-64)[8]
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~400/505 nm)[9]
-
-
Procedure:
-
Activate the cathepsin K enzyme according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the diluted compounds, a vehicle control, and the activated cathepsin K to the wells of a 96-well plate.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.[8]
-
Start the reaction by adding the fluorogenic cathepsin K substrate to each well.
-
Measure the fluorescence kinetically at room temperature or 37°C for 30-60 minutes.
-
Determine the reaction velocity and calculate the percentage of inhibition for each compound concentration.
-
Generate a dose-response curve to calculate the IC50 value.
-
PARP-1 Inhibition Assay (Chemiluminescent)
This assay quantifies PARP-1 activity by detecting the product of its enzymatic reaction, poly(ADP-ribose) (PAR).
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test piperidine carboxylate compounds
-
Known PARP-1 inhibitor (positive control, e.g., Olaparib)[10]
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In the histone-coated plate, add the assay buffer, activated DNA, biotinylated NAD+, the test compounds or vehicle, and the PARP-1 enzyme.
-
Incubate the plate at room temperature for 1 hour to allow for the PARP-1 reaction to occur.[10]
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30-60 minutes.
-
Wash the plate again and add the chemiluminescent substrate.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percentage of PARP-1 inhibition and determine the IC50 value from a dose-response curve.[10]
-
References
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
* Comparative study of the efficacy of different catalysts in piperidine synthesis.
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2][3] The efficient synthesis of substituted piperidines is therefore a critical task in modern organic chemistry and drug development. A key factor in achieving high efficacy, selectivity, and sustainability in these syntheses is the choice of catalyst.
This guide provides an objective comparison of different catalytic systems for piperidine synthesis, supported by experimental data and detailed protocols. We will explore the performance of various catalysts, focusing on key metrics such as yield, selectivity, and reaction conditions, to help researchers make informed decisions for their specific synthetic goals. The primary methods covered include the hydrogenation of pyridine derivatives and asymmetric cyclization reactions, utilizing both heterogeneous and homogeneous catalysts.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst is measured by several quantitative parameters. The following table summarizes the performance of representative catalysts in various piperidine synthesis strategies.
| Catalyst System | Synthesis Strategy | Substrate Example | Yield (%) | Selectivity | Key Conditions |
| Heterogeneous Catalysts | |||||
| Pd/C (Palladium on Carbon) | Pyridine Hydrogenation | Phenyl-protected Pyridine | 76-72 | Not specified | H₂ atmosphere, Room Temp. |
| Co@TiO₂-melamine (Cobalt Nanoparticles) | Pyridine Hydrogenation | Substituted Pyridines | Good | Good | Acid-free, Water as solvent |
| Ru/C (Ruthenium on Carbon) | Pyridine Hydrogenation | Multi-substituted Pyridines | Good | High cis-diastereoselectivity | Not specified |
| Ni₂Si (Nickel Silicide) | Pyridine Hydrogenation | Substituted Pyridines | Good | High | Catalyst is reusable |
| Homogeneous Catalysts | |||||
| [Rh(cod)(OH)]₂ / (S)-SEGPHOS | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | 81 | 96% enantiomeric excess (ee) | aq. CsOH, THP:Toluene:H₂O, 70°C |
| Iridium(III) Complex | Ionic Hydrogenation | Functionalized Pyridines | High | High chemoselectivity | Mild conditions, Tolerates nitro, azido, bromo groups |
| Cobalt(II) Complex | Radical-Mediated Amine Cyclization | Linear Amino-aldehydes | Good | Moderate | Formation of linear alkene by-product observed |
| ZrCl₄ (Zirconium Tetrachloride) | Multi-component Reaction | β-keto ester, aldehyde, amine | Good | Not specified | Short reaction times, Mild conditions |
Table compiled from data reported in multiple studies.[1][2][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for two common catalytic approaches.
Protocol 1: Heterogeneous Hydrogenation of a Dihydropyridine Intermediate using Pd/C
This procedure is representative for the final reduction step in a multi-step synthesis to access chiral piperidines, following an asymmetric reaction.[2][3]
Objective: To synthesize an enantioenriched 3-substituted piperidine via hydrogenation of a tetrahydropyridine precursor.
Materials:
-
3-substituted tetrahydropyridine (1.0 mmol)
-
Palladium on carbon (10% w/w, 0.1 mmol)
-
Methanol (10 mL)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
A solution of the 3-substituted tetrahydropyridine (1.0 mmol) in methanol (10 mL) is prepared in a suitable reaction vessel.
-
Palladium on carbon (10% w/w) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is sealed and connected to the hydrogenation apparatus.
-
The vessel is purged with hydrogen gas several times to replace the inert atmosphere.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the hydrogen supply is turned off, and the vessel is purged again with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst. The Celite pad is washed with additional methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude piperidine product, which can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Homogeneous Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol outlines a key step for creating chiral 3-substituted piperidine precursors with high enantioselectivity.[2][7]
Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine from a dihydropyridine intermediate and an arylboronic acid.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1a) (0.5 mmol)
-
Arylboronic acid (2a) (0.75 mmol)
-
[Rh(cod)(OH)]₂ (0.0125 mmol, 2.5 mol%)
-
(S)-SEGPHOS ligand (0.03 mmol, 6 mol%)
-
Aqueous Cesium Hydroxide (CsOH) solution
-
Solvent mixture: Tetrahydrofuran (THP), Toluene, Water (1:1:1 ratio, 3.0 mL total)
-
Anhydrous sodium sulfate, standard workup, and purification reagents
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, [Rh(cod)(OH)]₂ (2.5 mol%) and (S)-SEGPHOS (6 mol%) are combined.
-
The THP:Toluene:H₂O solvent mixture (3.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
Phenyl pyridine-1(2H)-carboxylate (1a) (0.5 mmol), the arylboronic acid (2a) (0.75 mmol), and the aqueous CsOH solution are added sequentially to the catalyst mixture.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 70°C in an oil bath.
-
The reaction is stirred vigorously at this temperature for the prescribed time (typically monitored by TLC for completion).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the pure, enantioenriched 3-substituted tetrahydropyridine.
Mandatory Visualizations
Diagrams help clarify complex workflows and logical relationships between different catalytic systems.
Caption: General experimental workflow for catalytic piperidine synthesis.
Caption: Logical decision tree for selecting a catalyst in piperidine synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
* Assessing the stereochemistry of reaction products using advanced analytical techniques.
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of reaction products is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms within a molecule can profoundly influence its biological activity, pharmacology, and toxicology. This guide provides a comprehensive comparison of advanced analytical techniques used to assess stereochemistry, offering insights into their principles, experimental protocols, and performance to aid in the selection of the most suitable method for a given research objective.
The primary methods for stereochemical analysis—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD)—each offer unique advantages and are suited to different analytical challenges. The choice of technique often depends on factors such as the nature of the sample, the information required (absolute or relative configuration, enantiomeric excess), and the available resources.
Comparative Analysis of Key Techniques
The following table summarizes the key performance characteristics of the four principal analytical methods for stereochemical assessment, providing a framework for selecting the most appropriate technique.
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure and stereochemistry, often with the aid of chiral auxiliaries. | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Information Obtained | Absolute configuration (unambiguous), relative configuration, solid-state conformation.[1][2] | Relative configuration (through NOE and coupling constants), enantiomeric excess (with chiral auxiliaries), absolute configuration (e.g., Mosher's method).[3][4] | Enantiomeric excess (ee), enantiomeric ratio (er), retention times for enantiomers.[5][6] | Absolute configuration (by comparison with quantum chemical calculations), solution-state conformation.[7][8] |
| Sample State | Solid (single crystal).[9] | Solution. | Solution. | Solution or neat liquid.[7] |
| Typical Sample Amount | Micrograms to milligrams.[2] | 1-25 mg for ¹H NMR; 5-30 mg for ¹³C NMR.[10][11] | Micrograms to milligrams. | Milligrams.[12] |
| Analysis Time | Days to weeks (including crystallization).[13] | Minutes to hours. | Minutes per sample. | Hours to a day.[4] |
| Key Advantage | Provides the definitive, unambiguous absolute configuration.[1][2] | Non-destructive and provides detailed structural information in solution.[3] | High accuracy and precision for quantifying enantiomeric excess; high throughput.[6] | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[8] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[2] | Determination of absolute configuration can be complex and may require derivatization. Enantiomers are indistinguishable without chiral auxiliaries.[14] | Does not directly provide absolute configuration; method development can be time-consuming.[15] | Requires quantum chemical calculations for absolute configuration assignment; lower sensitivity than HPLC for ee determination.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are summarized protocols for key experiments.
X-ray Crystallography for Absolute Configuration Determination
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of interest with sufficient size and quality (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to achieve the best agreement between the crystallographic model and the experimental data.[17]
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous scattering of X-rays, particularly if a heavy atom is present in the structure. The Flack parameter is a key indicator used to validate the determined absolute stereochemistry.[2]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
-
Sample Preparation: A solution of the analyte (typically 1-5 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]
-
Initial Spectrum: A standard ¹H NMR spectrum of the analyte is acquired to serve as a reference.
-
Addition of CSA: A chiral solvating agent is added directly to the NMR tube containing the analyte solution. The choice of CSA depends on the functional groups present in the analyte.
-
Spectral Acquisition: ¹H NMR spectra are recorded after the addition of the CSA. The formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA leads to the appearance of separate signals for each enantiomer.[18][14]
-
Quantification: The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer.
Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column and Mobile Phase Selection: The most critical step is the selection of a suitable chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs are widely used. Method development often involves screening a variety of columns and mobile phase compositions.[19]
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[20]
-
Chromatographic Separation: The sample solution is injected into the HPLC system. The mobile phase carries the sample through the chiral column, where the enantiomers are separated based on their differential interactions with the CSP.[15]
-
Detection: A detector, most commonly a UV detector, is used to monitor the elution of the separated enantiomers.
-
Quantification: The peak areas of the two enantiomer signals in the chromatogram are integrated. The enantiomeric excess is calculated from these areas.[5]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent that has minimal interference in the infrared region of interest. The concentration is typically in the milligram per milliliter range. The solution is placed in a sample cell with windows transparent to IR radiation (e.g., BaF₂ or CaF₂).[7][21]
-
Spectral Measurement: The VCD spectrum is measured using a VCD spectrometer, which records the differential absorption of left and right circularly polarized infrared light.[22]
-
Quantum Chemical Calculations: To determine the absolute configuration, the VCD spectrum of one of the enantiomers is calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[8]
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.[23]
Visualizing Workflows and Relationships
To further clarify the application and interplay of these techniques, the following diagrams illustrate key workflows and logical relationships.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 20. benchchem.com [benchchem.com]
- 21. jascoinc.com [jascoinc.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Atorvastatin: Paal-Knorr, Hantzsch, and Ugi Methodologies
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, scalability, and environmental impact. This guide provides an objective comparison of the established Paal-Knorr synthesis of Atorvastatin with two prominent alternative methodologies: the Hantzsch pyrrole synthesis and a modern multicomponent Ugi reaction.
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex structure necessitates a multi-step synthesis, and the efficiency of this process has been a significant focus of chemical research. The traditional Paal-Knorr condensation has long been the industry standard, valued for its robustness and reliability.[1] However, newer methodologies, such as the Hantzsch synthesis and multicomponent reactions, offer compelling advantages in terms of step economy and convergence.[1][2] This guide presents a head-to-head comparison of these three synthetic strategies, supported by experimental data and detailed protocols to inform the selection of the most suitable route for specific research and development needs.
Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative metrics for the Paal-Knorr, Hantzsch, and Ugi syntheses of Atorvastatin, providing a clear overview of their respective efficiencies.
| Metric | Paal-Knorr Synthesis | Hantzsch Pyrrole Synthesis | Ugi Multicomponent Reaction |
| Number of Steps (Core Synthesis) | ~6 steps to protected ester[1] | ~5 steps to lactone[1] | 4 steps to final product[1] |
| Reported Yield (Core Synthesis) | Good to Excellent (>90% for condensation)[1] | Moderate (~38% overall for lactone)[1] | Moderate (40-46% for key intermediates)[1][3] |
| Key Advantages | Well-established, robust, scalable[1] | One-pot potential, versatile[1] | High atom economy, convergent, fewer steps[1] |
| Key Disadvantages | Complex precursor synthesis, long reaction times[1] | Less common starting materials, variable yields[1] | Requires optimization, hazardous isocyanides[1] |
Experimental Protocols
Detailed methodologies for the key stages of each synthetic route are provided below.
Paal-Knorr Condensation Route
The Paal-Knorr synthesis is the most established method for the industrial production of Atorvastatin's core pyrrole structure.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]
Synthesis of Protected Atorvastatin Acetonide tert-butyl Ester:
-
Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone intermediate), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine intermediate), and pivalic acid (catalyst).[3]
-
Solvent: Toluene-heptane co-solvent system.[3]
-
Procedure:
-
Dissolve the diketone and amine intermediates in a mixture of toluene and heptane.[3]
-
Add pivalic acid as a catalyst.[3]
-
Heat the mixture to reflux (approximately 85-95 °C) with continuous water removal using a Dean-Stark apparatus.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] The reaction can take over 100 hours, though optimization can reduce this time.[5][6][7]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin acetonide tert-butyl ester.[4]
-
Hantzsch Pyrrole Synthesis Route
The Hantzsch synthesis provides a convergent approach to the polysubstituted pyrrole core of Atorvastatin through a three-component reaction.[1] A modern, solvent-free mechanochemical approach has been reported.[1]
Mechanochemical Synthesis of Atorvastatin Lactone:
-
Reactants: A suitable β-ketoamide (e.g., 4-methyl-3-oxo-N-phenylpentanamide), a chiral amine (e.g., tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate), an α-haloketone (e.g., 1-(4-fluorophenyl)-2-iodo-2-phenylethanone), ytterbium triflate, and silver nitrate.[1]
-
Procedure:
-
Combine the three components in a milling vessel.[1]
-
Subject the mixture to high-speed vibration milling for approximately 1-2 hours.[1]
-
The crude product is then subjected to hydrolytic deprotection and lactonization to yield the Atorvastatin lactone.[1]
-
Chromatographic purification is required to isolate the final product.[1]
-
Ugi Multicomponent Reaction (MCR) Route
The Ugi reaction is a powerful MCR that allows for the rapid assembly of complex molecules from simple starting materials in a single step, significantly shortening the overall synthetic sequence.[2]
Synthesis of Ugi Adduct Intermediate:
-
Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.[3]
-
Solvent: 2,2,2-trifluoroethanol (TFE).[3]
-
Procedure:
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.
Conclusion
The choice of a synthetic route for Atorvastatin is a multifaceted decision. The Paal-Knorr synthesis remains the industrial benchmark due to its proven scalability and high yields in the crucial cyclization step, making it well-suited for large-scale, cost-effective production.[1] For research purposes, where rapid synthesis of diverse analogs is often a priority, the flexibility and step-economy of the Hantzsch and Ugi routes present significant advantages.[1] The Ugi multicomponent reaction, in particular, aligns with the principles of green chemistry by minimizing the number of synthetic steps.[1] However, the use of potentially hazardous isocyanides necessitates careful handling and process optimization.[1] Further process development and optimization of each of these routes will undoubtedly continue to enhance the accessibility of Atorvastatin and its derivatives for future pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 6. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 7. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
* Comparison of the pharmacological profiles of different 4-piperidone derivatives.
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidone scaffold is a versatile heterocyclic motif that forms the core of a wide array of pharmacologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, ranging from antimicrobial and anti-inflammatory to analgesic and anticonvulsant effects. This guide provides a comparative overview of the pharmacological profiles of various 4-piperidone derivatives, supported by experimental data and detailed methodologies for key assays.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological activities of different 4-piperidone derivatives, facilitating a clear comparison of their potency and spectrum of action.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Piperidone Derivatives against Various Bacterial Strains.
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | S. salivarius, L. paracasei, S. mitis, S. sanguinis | 250-500 | [1] |
| 10 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | L. paracasei, S. mitis, S. sanguinis | 250-500 | [1] |
| 13 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | S. mutans, S. mitis, S. sanguinis, S. sobrinus | 250-500 | [1] |
| Various | 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazones | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [2] |
| III | (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | S. aureus, Enterobacter sp. | Higher activity than its precursor | [3] |
Analgesic and Anti-inflammatory Activity
Table 2: Analgesic and Anti-inflammatory Effects of 4-Piperidone Derivatives.
| Compound | Derivative Type | Assay | Dose | Effect | Reference |
| Ib, Ie, IIIb, IIIe | Substituted 4-piperidones | Not specified | Not specified | Good analgesic activity comparable to diclofenac sodium | [4] |
| PD1, PD3, PD5 | 4-(4'-bromophenyl)-4-piperidinol derivatives | Not specified | Not specified | Highly significant analgesic effect (p < 0.01) | [5] |
| PD5 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | Platelet Aggregation Inhibition | IC50 = 0.06 mM | Most active compound | [5] |
| HN58 | 4-amino methyl piperidine derivative | Writhing Test | Not specified | 100% inhibition | [6] |
Anticonvulsant Activity
Table 3: Anticonvulsant Activity of 4-Piperidone and Related Derivatives.
| Compound | Derivative Type | Animal Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 11 | 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | MES | 23.7 | > 33.7 | [7] |
| 11 | 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | scPTZ | 78.1 | > 10.0 | [7] |
| OX | 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime | PTZ-induced seizure | 10 mg/kg | Most pronounced anticonvulsant effect | [8] |
| Various | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES | 100-300 mg/kg | Active in MES seizures | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-Piperidone Derivatives via Mannich Reaction
The Mannich reaction is a cornerstone for the synthesis of 2,6-diaryl-3-methyl-4-piperidones[2].
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehydes (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
Procedure:
-
Dissolve ammonium acetate in ethanol.
-
Add ethyl methyl ketone and the appropriate aromatic aldehydes to the solution.
-
The molar ratio of amine, aldehyde, and ketone can be varied to optimize the yield[10].
-
Heat the reaction mixture to boiling and then allow it to stand at room temperature.
-
The product, a substituted 4-piperidone, will precipitate out of the solution and can be collected by filtration[10].
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
In Vitro Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay to assess the antibacterial activity of the synthesized compounds[1][2].
Materials:
-
Synthesized 4-piperidone derivatives
-
Bacterial strains (e.g., Streptococcus mutans, Staphylococcus aureus)
-
Brain Heart Infusion (BHI) broth or Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Resazurin solution (for viability indication)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized bacterial inoculum adjusted to a McFarland 0.5 turbidity standard.
-
Inoculate each well with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, add a viability indicator like resazurin and incubate for a further period.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth, as indicated by the color change of the indicator[1].
Analgesic Activity Assessment (Tail-Flick Test)
The tail-flick test is a common method to evaluate the central analgesic activity of compounds[11].
Materials:
-
Male albino mice or rats
-
Tail-flick apparatus (radiant heat source)
-
Test compounds and a standard drug (e.g., pethidine)
Procedure:
-
Acclimatize the animals to the experimental setup.
-
Measure the baseline tail-flick latency by focusing a radiant heat source on the distal part of the tail. The time taken for the animal to flick its tail is recorded. A cut-off time is set to prevent tissue damage.
-
Administer the test compounds or the standard drug to the animals (e.g., intraperitoneally).
-
Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes)[11].
-
An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect.
Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema)
This model is used to assess the acute anti-inflammatory activity of compounds[12].
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test compounds and a standard drug (e.g., indomethacin)
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compounds or the standard drug to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Anticonvulsant Activity Screening (MES and scPTZ Models)
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening anticonvulsant drugs[7][9].
Materials:
-
Mice
-
Electroconvulsive shock apparatus
-
Pentylenetetrazole (PTZ) solution
-
Test compounds and a standard drug (e.g., diazepam, phenytoin)
MES Test Procedure:
-
Administer the test compound to the mice.
-
After a predetermined time, deliver a maximal electroshock via corneal or ear electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection against the tonic extension is considered an indication of anticonvulsant activity.
scPTZ Test Procedure:
-
Administer the test compound to the mice.
-
After a specific time, inject a convulsive dose of PTZ subcutaneously.
-
Observe the animals for the onset and severity of seizures (e.g., clonic seizures).
-
A delay in the onset of seizures or a reduction in their intensity compared to the control group indicates anticonvulsant activity[8].
Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacological evaluation of 4-piperidone derivatives.
References
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Piperidone synthesis [organic-chemistry.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. ajrconline.org [ajrconline.org]
A Researcher's Guide to N-Protecting Groups in Piperidine Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the strategic selection of a nitrogen-protecting group is a critical decision that profoundly influences the efficiency, yield, and feasibility of a synthetic route. This guide provides an objective comparison of four commonly employed N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl)—in the context of piperidine synthesis. The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.
Comparative Data of N-Protecting Groups for Piperidine
The selection of an appropriate N-protecting group is contingent upon its stability to various reaction conditions and the ease of its removal. The following tables summarize the performance of Boc, Cbz, Fmoc, and Tosyl groups in the protection and deprotection of piperidine, based on available experimental data.
| Protecting Group | Reagent | Typical Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Et₃N, DCM, 0 °C to rt, 16 h | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, Dioxane/H₂O, 0 °C | High |
| Fmoc | Fmoc-Cl | NaHCO₃, Dioxane/H₂O, 0 °C | High |
| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | Pyridine, DCM, 0 °C to rt | 77-83 |
Table 1: Comparison of N-Protection Reactions for Piperidine. This table outlines common reagents and reported yields for the N-protection of piperidine with Boc, Cbz, Fmoc, and Tosyl groups.
| Protecting Group | Reagent(s) | Typical Conditions | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) | DCM, 0 °C to rt, 1-4 h | High |
| 4M HCl in Dioxane | rt | High | |
| Cbz | H₂, Pd/C | MeOH or EtOH, rt | >95 |
| NaBH₄, Pd/C | MeOH, rt, <10 min | High | |
| Fmoc | 20% Piperidine in DMF | rt, 5-30 min | Quantitative |
| Tosyl | Mg, MeOH | Ultrasonic irradiation, 5 h, rt | 80 |
| HBr, AcOH, Phenol | 70-100 °C | Variable | |
| Na/NH₃(l) | -78 °C | High |
Table 2: Comparison of N-Deprotection Reactions for N-Protected Piperidines. This table summarizes common deprotection methods and their corresponding yields for Boc, Cbz, Fmoc, and Tosyl protected piperidines.
| Protecting Group | Stable Towards | Labile Towards |
| Boc | Basic conditions, Hydrogenolysis, Nucleophiles | Strong acids (TFA, HCl) |
| Cbz | Acidic and basic conditions | Hydrogenolysis, Strong acids (HBr) |
| Fmoc | Acidic conditions, Hydrogenolysis | Basic conditions (e.g., Piperidine) |
| Tosyl | Strong acids and bases, Organometallics | Reductive conditions (Mg/MeOH, Na/NH₃) |
Table 3: Chemical Stability of N-Protected Piperidines. This table provides a general overview of the stability of each protecting group under different chemical environments, which is crucial for planning multi-step synthetic sequences.
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are representative and may require optimization for specific substrates.
N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of piperidine (1.0 equiv) in DCM at 0 °C, add Et₃N (1.5 equiv).
-
Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[1]
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv) to the solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[2]
-
Concentrate the reaction mixture under reduced pressure.
-
If the free amine is desired, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[2]
N-Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve piperidine (1.0 equiv) in a mixture of dioxane and water.
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.1 equiv) while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-piperidine.
N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[3]
N-Tosyl Protection of Piperidin-4-one
Materials:
-
Piperidin-4-one hydrochloride
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Suspend piperidin-4-one hydrochloride (1.0 equiv) in DCM.
-
Add pyridine (2.5 equiv) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add Ts-Cl (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-tosyl-piperidin-4-one.[4]
N-Tosyl Deprotection using Magnesium and Methanol
Materials:
-
N-Tosyl-piperidine derivative
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
Procedure:
-
To a solution of the N-tosyl-piperidine derivative in dry MeOH, add Mg turnings (excess).
-
Irradiate the mixture in an ultrasonic bath at room temperature for 5 hours.[4]
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the deprotected piperidine.
Visualization of Workflows and Selection Logic
To further aid in the decision-making process, the following diagrams illustrate the general experimental workflow for piperidine synthesis involving N-protection and deprotection, and a logical flowchart for selecting an appropriate protecting group.
Caption: General workflow for piperidine synthesis.
Caption: Decision tree for selecting a protecting group.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a detailed, step-by-step procedure for the appropriate disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not be readily available, data from closely related piperidine derivatives and Boc-protected compounds indicate that it should be handled with care.[1][2] Always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, a chemically impervious apron is advised. |
| Respiratory | Generally not required for small quantities of a non-volatile solid. Use if dust formation is likely.[4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[5][6] Do not discharge this chemical to sewer systems or dispose of it in regular trash.[1][3]
Experimental Protocol: Waste Collection and Labeling
-
Waste Classification: Classify this compound as a non-halogenated organic solid waste. Piperidine derivatives should be handled cautiously due to the potential hazards of the parent compound.[2]
-
Container Selection:
-
Waste Accumulation:
-
Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust. If there is a risk of dust formation, perform the transfer within a chemical fume hood.[4]
-
For residual amounts in the original container, scrape out as much of the solid as is practical.
-
If dealing with a solution of the compound, it should be collected in a designated non-halogenated organic liquid waste container.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.[6]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
List all constituents by percentage if it is a mixed waste stream.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[6]
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][8]
-
Ensure the SAA is away from heat, sunlight, and sources of ignition.[3]
-
Segregate the waste container from incompatible materials, such as strong acids or oxidizing agents.[4][8]
-
Keep the waste container closed at all times except when adding waste.[5]
-
-
Disposal Request:
-
Once the waste container is full, or within the time limit specified by your institution (e.g., 6-12 months), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[5][7]
-
Do not exceed the maximum accumulation limits for your SAA (e.g., 55 gallons).[7]
-
Disposal of Empty Containers
A container that has held this compound must be properly decontaminated before being disposed of as regular trash.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.[5]
-
Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container and remove the cap before disposal in the regular trash.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. peptide.com [peptide.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate. The following information is based on the known hazards of structurally related piperidine derivatives and ketoesters, emphasizing a comprehensive approach to laboratory safety.
Core Safety Principles and Hazard Assessment
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][5]
-
Harmful if Swallowed or Inhaled: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if ingested or inhaled.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[6][7] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately if contaminated.[7] |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[2][8] | Protects eyes from splashes or airborne particles of the compound.[6] |
| Body Protection | A dedicated, fully buttoned laboratory coat.[7][9] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood.[2] A respirator may be necessary if there is a risk of aerosol formation.[6] | Minimizes the risk of inhaling potentially harmful dust or aerosols. |
| Footwear | Closed-toe and closed-heel shoes.[8][9] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A step-by-step workflow ensures safe handling throughout the experimental process.
Caption: Logical workflow for handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3] The container should be kept tightly closed.[10][11]
2. Preparation and Handling:
-
All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated spatulas and glassware.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.[7]
3. Experimental Use:
-
Continue to wear all prescribed PPE during experimental procedures.
-
Work over a disposable absorbent bench pad to contain any potential spills.[7]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste generated from handling this compound should be treated as hazardous.[2][6]
Caption: Segregation and disposal workflow for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, bench pads, and pipette tips must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7] |
| Liquid Waste | Unused solutions and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[7] Do not mix with other waste streams.[6] |
| Empty Containers | Empty vials that contained the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular lab waste.[7] |
General Disposal Guidelines:
-
Never dispose of this chemical down the drain or in the general trash.[2][6]
-
All hazardous waste containers must be kept securely sealed when not in use and stored in a designated, well-ventilated area away from incompatible materials.[6]
-
Arrange for the collection of hazardous waste by a licensed professional disposal service in accordance with local, regional, and national regulations.[2][6]
Spill and Emergency Procedures
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).[2]
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
